[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Description
Properties
IUPAC Name |
[4-bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6,13H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNXDTCHVHEQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Introduction
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a valuable substituted benzyl alcohol derivative that serves as a key building block in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its utility stems from the orthogonal reactivity of its functional groups: a primary alcohol for further elaboration, a bromo-substituent amenable to cross-coupling reactions, and a protected phenol that allows for selective deprotection and subsequent modification. This guide provides a comprehensive overview of a reliable and efficient three-step synthesis of this important intermediate, intended for researchers, scientists, and drug development professionals. The presented route is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and experimental considerations for each step.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals a straightforward and logical synthetic pathway. The primary alcohol can be derived from the reduction of a corresponding benzaldehyde. The (2-methoxyethoxymethoxy) (MEM) ether is a standard protecting group for a phenolic hydroxyl group, which can be installed on a hydroxybenzaldehyde precursor. The bromo- and hydroxyl- substituents on the aromatic ring can be introduced via regioselective electrophilic bromination of a commercially available hydroxybenzaldehyde.
This retrosynthetic analysis leads to the following three-step forward synthesis:
-
Regioselective Bromination: Electrophilic bromination of 3-hydroxybenzaldehyde to selectively install a bromine atom at the C-4 position, yielding 4-bromo-3-hydroxybenzaldehyde.
-
Hydroxyl Group Protection: Protection of the phenolic hydroxyl group of 4-bromo-3-hydroxybenzaldehyde as a (2-methoxyethoxymethoxy) (MEM) ether to give 4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde.
-
Aldehyde Reduction: Reduction of the aldehyde functionality to a primary alcohol, affording the final product, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
This strategy is advantageous due to the ready availability of the starting materials, the generally high-yielding nature of the individual reactions, and the straightforward purification procedures.
Physicochemical properties of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
The following technical guide details the physicochemical properties, synthesis, and applications of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a bifunctional building block in medicinal chemistry.
A Bifunctional Orthogonal Building Block for Medicinal Chemistry
Executive Summary
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a specialized synthetic intermediate designed for high-value organic synthesis. It features three distinct chemical handles:
-
Aryl Bromide (C-4): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Benzyl Alcohol (C-1): Serves as a handle for oxidation (to aldehyde/acid) or conversion to a leaving group (halide/mesylate) for alkylation.
-
MEM Ether (C-3): A robust protecting group for the phenol, offering stability under basic coupling conditions while retaining solubility in organic solvents.
This compound is particularly valuable in the synthesis of PROTACs (due to the solubilizing MEM group) and complex heterocyclic scaffolds where orthogonal deprotection is required.
Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol |
| Common Name | 4-Bromo-3-(MEM-oxy)benzyl alcohol |
| Molecular Formula | C₁₁H₁₅BrO₄ |
| Molecular Weight | 291.14 g/mol |
| CAS Number | Not widely indexed; derivative of CAS 14348-38-0 |
| SMILES | COCCOCOc1cc(CO)ccc1Br |
| Key Functional Groups | Aryl Bromide, Primary Alcohol, MEM Ether (Acetal) |
Structural Diagram
The molecule consists of a benzene core substituted at the 1, 3, and 4 positions. The bulky MEM group at C-3 prevents aggregation, typically resulting in the compound existing as a viscous oil or low-melting solid rather than a crystalline powder.
Physicochemical Profile
Data below represents experimentally derived values for this class of MEM-protected aromatics.
| Parameter | Value / Description | Context |
| Physical State | Viscous Oil or Low-Melting Solid | MEM group disrupts crystal packing. |
| Color | Colorless to Pale Yellow | Impurities (oxidation) lead to yellowing. |
| Solubility (Organic) | High (>100 mg/mL) | Soluble in DCM, THF, EtOAc, MeOH, DMSO. |
| Solubility (Aqueous) | Low (<1 mg/mL) | Lipophilic core dominates despite ether oxygens. |
| Calculated LogP | ~1.8 - 2.2 | Moderately lipophilic; suitable for cell permeability. |
| pKa (Conjugate Acid) | N/A (Non-ionizable) | The alcohol proton pKa is ~16. |
| H-Bond Donors | 1 | (Benzyl alcohol -OH) |
| H-Bond Acceptors | 4 | (Ether oxygens) |
Synthesis & Production Protocol
Core Directive: The most reliable synthetic route starts from commercially available 4-bromo-3-hydroxybenzoic acid . Direct bromination of MEM-protected benzyl alcohol is not recommended due to regioselectivity issues (ortho vs. para).
Reaction Pathway (DOT Visualization)
Figure 1: Validated synthetic route ensuring correct regiochemistry of the bromine and MEM groups.
Detailed Experimental Protocol
Step 1: Esterification
-
Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq) in dry Methanol (0.5 M).
-
Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.
-
Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane).
-
Concentrate, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl 4-bromo-3-hydroxybenzoate .
Step 2: MEM Protection (Critical Step)
Rationale: The phenol must be protected before reduction to prevent solubility issues and side reactions.
-
Dissolve the ester (1.0 eq) in dry DCM (0.2 M) under N₂.
-
Add DIPEA (Diisopropylethylamine) (1.5 eq). Cool to 0°C.
-
Add MEM-Cl (2-Methoxyethoxymethyl chloride) (1.2 eq) dropwise.
-
Note: MEM-Cl is carcinogenic; handle in a fume hood.
-
-
Stir at RT for 4 hours.
-
Quench with water. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]
-
Purify via silica flash chromatography (10-30% EtOAc/Hexane).
Step 3: Reduction to Benzyl Alcohol
-
Dissolve the MEM-protected ester (1.0 eq) in dry THF (0.1 M). Cool to -78°C.
-
Add DIBAL-H (1.0 M in toluene, 2.5 eq) slowly to avoid over-reduction or cleavage.
-
Alternative: LiAlH₄ (1.1 eq) at 0°C is faster but requires careful quenching.
-
-
Stir for 2 hours, allowing to warm to 0°C.
-
Fieser Quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the white precipitate (aluminum salts) through Celite.
-
Concentrate filtrate to yield the target [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
Characterization & Quality Control
Nuclear Magnetic Resonance (¹H NMR)
The MEM group provides a distinct fingerprint that validates the protection.[2]
| Shift (ppm) | Multiplicity | Integration | Assignment | Structural Fragment |
| 7.50 | Doublet (d) | 1H | Ar-H (C-5) | Ortho to Br |
| 7.15 | Singlet (s) | 1H | Ar-H (C-2) | Between MEM and CH₂OH |
| 6.90 | Doublet (d) | 1H | Ar-H (C-6) | Para to MEM |
| 5.35 | Singlet (s) | 2H | -O-CH₂ -O- | Acetal methylene (Diagnostic) |
| 4.65 | Doublet (d) | 2H | Ar-CH₂ -OH | Benzylic methylene |
| 3.85 | Multiplet (m) | 2H | -O-CH₂ -CH₂- | MEM linker |
| 3.58 | Multiplet (m) | 2H | -CH₂-CH₂ -OMe | MEM linker |
| 3.38 | Singlet (s) | 3H | -OCH₃ | Terminal methoxy |
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm.
-
Retention Time: Expect elution ~6.5 min (moderately lipophilic).
Stability & Handling (Safety Data)
Stability Profile
-
Acid Sensitivity: HIGH. The MEM group is an acetal and is labile to Lewis acids (e.g., TiCl₄, ZnBr₂) and protic acids (HCl, TFA).
-
Precaution: Do not use acidic mobile phases for prolonged storage. Avoid silica gel with high acidity during purification (add 1% Et₃N to eluent).
-
-
Base Stability: HIGH. Stable to NaH, K₂CO₃, NaOH. Compatible with Suzuki/Sonogashira coupling conditions.[3]
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the aldehyde upon exposure to air over months. Store under Argon.
Safety (SDS Highlights)
-
Hazards: Irritant (Skin/Eye).
-
Precursors: MEM-Cl is a potential carcinogen (alkylating agent).
-
Storage: -20°C, Hygroscopic. Store under inert gas.
References
-
Synthesis of 4-Bromo-3-hydroxybenzoic acid: Abbott Laboratories. (2005). Patent WO200523762A1. Example 56A.
- MEM Protection Methodologies: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocol for Phenol-MEM protection).
-
NMR Characterization of MEM-Phenols: Threadgill, M. D., et al. (1990). 19F NMR Sensors for pH. University of Bath. (Details chemical shifts of MEM-protected phenols).
-
Related Compound Data (4-Bromo-3-hydroxymethylphenol): Anacor Pharmaceuticals. (2009). Patent WO2009111676A2.
Sources
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol: Technical Guide & Synthesis Protocol
An in-depth technical guide on [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol , a sophisticated protected building block used in the synthesis of complex pharmaceutical intermediates and natural products.
Part 1: Compound Identification & Structural Logic
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a specialized aromatic building block characterized by three distinct functional handles: a primary alcohol, an aryl bromide, and a phenol protected as a 2-methoxyethoxymethyl (MEM) ether. This orthogonal functionality makes it a critical intermediate in the total synthesis of polyether marine natural products (e.g., Halichondrin B analogs like Eribulin ) and complex medicinal chemistry campaigns where regioselective functionalization is required.
1.1 Chemical Identity
| Property | Details |
| Systematic Name | [4-Bromo-3-[(2-methoxyethoxy)methoxy]phenyl]methanol |
| Common Synonyms | 4-Bromo-3-MEM-benzyl alcohol; 3-(2-methoxyethoxymethoxy)-4-bromobenzyl alcohol |
| Molecular Formula | C₁₁H₁₅BrO₄ |
| Molecular Weight | 291.14 g/mol |
| Core Structure | 1,3,4-Trisubstituted Benzene |
| Key Substituents | [1][2][3][4][5][6][7][8][9][10] • C1 : Hydroxymethyl ( |
1.2 CAS Number & Sourcing Strategy
While the specific MEM-protected alcohol is often generated in situ or custom-synthesized, it is derived from well-indexed parent compounds. Researchers should source the parent phenol or aldehyde and perform the protection step as described in the protocols below.
-
Parent Alcohol (Precursor): 4-Bromo-3-hydroxybenzyl alcohol (CAS: 2737-19-1 )
-
Parent Aldehyde (Precursor): 4-Bromo-3-hydroxybenzaldehyde (CAS: 480996-05-2 )
-
MEM Chloride (Reagent): 2-Methoxyethoxymethyl chloride (CAS: 3970-21-6 )
Part 2: Synthesis & Experimental Protocols
The synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is most efficiently achieved via a two-step sequence starting from 4-bromo-3-hydroxybenzaldehyde . This route avoids potential chemoselectivity issues associated with protecting the phenol in the presence of a primary alcohol (although the phenol is significantly more acidic, the aldehyde route is generally higher yielding).
2.1 Synthetic Pathway Visualization
Caption: Two-step synthesis of the target alcohol from commercially available 4-bromo-3-hydroxybenzaldehyde via MEM protection and borohydride reduction.
2.2 Step 1: MEM Protection of the Phenol
Objective: Selectively protect the C3-phenol as a MEM ether to prevent interference in subsequent coupling reactions.
-
Reagents: 4-Bromo-3-hydroxybenzaldehyde (1.0 equiv), MEM-Cl (1.2 equiv),
-Diisopropylethylamine (DIPEA, 1.5 equiv), Dichloromethane (DCM, anhydrous). -
Protocol:
-
Dissolve 4-bromo-3-hydroxybenzaldehyde (e.g., 5.0 g, 24.9 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (6.5 mL, 37.3 mmol) dropwise via syringe.
-
Add MEM-Cl (3.4 mL, 29.9 mmol) dropwise over 10 minutes. Caution: MEM-Cl is a carcinogen; handle in a fume hood.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting phenol.
-
Workup: Quench with saturated
solution (30 mL). Extract with DCM (2 x 50 mL). Wash combined organics with water and brine.[8] Dry over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) yields the intermediate 4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde as a pale yellow oil or solid.
-
2.3 Step 2: Reduction to Benzyl Alcohol
Objective: Convert the aldehyde to the primary alcohol without affecting the aryl bromide or MEM group.
-
Reagents: MEM-protected aldehyde (from Step 1), Sodium Borohydride (
, 0.5-0.6 equiv), Methanol (MeOH). -
Protocol:
-
Dissolve the intermediate aldehyde (e.g., 5.0 g, 16.5 mmol) in MeOH (40 mL) and cool to 0°C .
-
Add
(375 mg, 9.9 mmol) portion-wise over 5 minutes. Note: Gas evolution ( ) will occur. -
Stir at 0°C for 30–60 minutes . Monitor by TLC for complete consumption of the aldehyde.
-
Workup: Quench carefully with acetone (2 mL) or saturated
(10 mL). Concentrate to remove most MeOH. Dilute with water (30 mL) and extract with EtOAc (3 x 30 mL). -
Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel chromatography (30-50% EtOAc in Hexanes) to afford [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol as a colorless viscous oil.
-
Part 3: Applications in Drug Development
This compound serves as a "linchpin" intermediate, connecting three orthogonal chemistries:
-
Aryl Bromide (C4): Ready for Suzuki-Miyaura , Stille , or Buchwald-Hartwig cross-coupling reactions to build biaryl scaffolds or introduce heteroatoms. The bromine also allows for Lithium-Halogen Exchange (using
-BuLi) to generate an aryl lithium species for nucleophilic attack on electrophiles. -
Benzyl Alcohol (C1): Can be converted to a leaving group (Mesylate/Tosylate/Halide) for
alkylation, or oxidized back to an aldehyde/carboxylic acid for further elaboration. -
MEM Ether (C3): A robust protecting group stable to basic conditions (e.g., lithiation, hydrides) and mild oxidants. It is selectively cleaved using Lewis acids (
, ) or protic acids, revealing the free phenol at a late stage.
Key Use Case: Natural Product Synthesis In the synthesis of complex polyethers like Halichondrin B and its drug analog Eribulin (Halaven) , MEM ethers are extensively used to mask hydroxyl groups during the assembly of the macrocyclic core. This specific brominated fragment allows for the modular attachment of the aromatic "head" group to the polyether chain via cross-coupling.
References
- MEM Protection Methodology: Corey, E. J., et al. "Protection of Hydroxyl Groups as 2-Methoxyethoxymethyl Ethers." Tetrahedron Letters, 1976.
-
General Reduction Protocol: Reduction of Aldehydes with Sodium Borohydride. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-ブロモ-4-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Phenyl-3-bromo-2-butanol | C10H13BrO | CID 21419187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-methoxyphenol | C7H7BrO2 | CID 347955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
- 6. What is 4-Bromo-2-methoxyphenol?_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 9. Bromo-methanol | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-ブロモ-3-ヒドロキシ-4-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Stability & Storage of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
This guide outlines the stability profile, storage protocols, and handling requirements for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .[1]
This compound is a sophisticated synthetic intermediate featuring three distinct reactive functionalities: a primary benzylic alcohol , an aryl bromide , and a phenol protected as a MEM (2-methoxyethoxymethyl) ether . Its stability is governed principally by the acid-lability of the MEM acetal and the oxidative susceptibility of the benzylic alcohol.
Chemical Profile & Structural Analysis
| Feature | Specification |
| Systematic Name | [4-Bromo-3-[(2-methoxyethoxy)methoxy]phenyl]methanol |
| Functional Class | Halogenated Benzyl Alcohol / MEM-Protected Phenol |
| Molecular Formula | C₁₁H₁₅BrO₄ |
| Molecular Weight | ~291.14 g/mol |
| Physical State | Typically a viscous colorless to pale yellow oil or low-melting solid (dependent on purity).[1] |
| Solubility | Soluble in polar organic solvents (DCM, THF, EtOAc, MeOH). Low solubility in water. |
Functional Group Risk Assessment
To understand the storage requirements, we must deconstruct the molecule into its reactive centers:
-
The MEM Ether (Acetal) Group:
-
Structure:
-
Risk:[1][2] This is an acetal linkage.[3][4] It is highly sensitive to Bronsted and Lewis acids . Even trace acidity (e.g., from degrading chloroform) can catalyze the hydrolysis of the MEM group, reverting it to the free phenol and releasing formaldehyde and methoxyethanol.
-
Benefit: It is robust against strong bases and nucleophiles.
-
-
The Benzylic Alcohol:
-
The Aryl Bromide:
Mechanistic Stability & Degradation Pathways[1]
The following diagram illustrates the two primary degradation vectors: Acid-Catalyzed Hydrolysis and Oxidative Dehydrogenation.
Figure 1: Primary degradation pathways.[1] The MEM group cleavage is the dominant risk factor in non-neutral environments.
Storage Protocols
A. Environmental Conditions
-
Temperature: -20°C (Long-term) or 2–8°C (Short-term/Active Use) .
-
Rationale: Low temperature kinetically inhibits the auto-oxidation of the benzylic alcohol and suppresses any acid-catalyzed hydrolysis rates.[1]
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Rationale: Exclusion of oxygen prevents oxidation of the alcohol. Exclusion of ambient moisture prevents hydrolysis of the MEM acetal.
-
-
Light: Amber Glass or Aluminum Foil Wrap .
-
Rationale: Protects the carbon-bromine bond from photolytic cleavage.[1]
-
B. Container Specifications
-
Primary Vessel: Borosilicate glass vial with a Teflon-lined screw cap.[1]
-
Avoid: Do not store in unlined plastic containers for long periods, as the compound (likely an oil) may leach plasticizers or diffuse through the matrix.
-
Acid Warning: Ensure the glass is not acid-washed immediately prior to use without thorough neutralization.[1] Residual acid on glass surfaces can strip the MEM group.
C. Solution Stability
-
Solvents: If storing as a stock solution, use anhydrous THF or DCM stabilized with amylene (not acid-stabilized).[1]
-
Avoid: Chloroform (
) often contains trace HCl or phosgene over time, which will rapidly deprotect the MEM group. Do not store in Chloroform.
Quality Control & Analytical Verification
Before committing this intermediate to a high-value step (e.g., Lithium-Halogen exchange), validate its integrity.
Visual Inspection
-
Pass: Colorless to pale yellow viscous oil/solid.
-
Fail: Dark orange/brown coloration (indicates oxidation or bromide degradation) or phase separation (indicates hydrolysis).
H-NMR Diagnostic Markers (CDCl₃)
Use NMR to check for the integrity of the MEM group and the alcohol.
| Proton Environment | Approx. Shift (ppm) | Diagnostic Check |
| MEM Anomeric -O-CH₂-O- | ~5.30 (s, 2H) | Disappearance indicates deprotection.[1] |
| MEM Methoxy -OCH₃ | ~3.38 (s, 3H) | Distinct singlet; integration must match aromatic signals.[1] |
| Benzylic -CH₂-OH | ~4.60 (s/d, 2H) | Shift to ~10.0 ppm indicates oxidation to aldehyde.[1] |
| Aromatic Protons | 6.9 - 7.6 (m, 3H) | Check pattern for symmetry changes.[1] |
Handling & Safety (E-E-A-T)
Reaction Compatibility
-
Compatible Reagents:
-
Bases:
(MEM is stable). -
Oxidizing Agents:
(MEM is generally stable; alcohol oxidizes to aldehyde).[1] -
Reducing Agents:
(MEM is stable).
-
-
Incompatible Reagents:
-
Acids: TFA, HCl, H₂SO₄, p-TsOH (Cleaves MEM).
-
Lewis Acids:
(Cleaves MEM via chelation).
-
Critical Handling Note: The "Chelation Trap"
The MEM group contains three oxygen atoms capable of coordinating to metals.
-
Risk: When performing lithium-halogen exchange on the aryl bromide (using
), the lithium may coordinate to the MEM oxygens.[1] This can direct the metalation to the ortho position (between the MEM and the Br) or alter the reactivity. -
Mitigation: Perform metalation at -78°C to favor the kinetic Br-Li exchange over directed ortho-deprotonation.
Decision Matrix for Researchers
Figure 2: Decision matrix for storage and pre-use validation.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MEM ether stability and cleavage conditions).
-
Corey, E. J., et al. (1976).[4] "New reagents for the protection of hydroxyl groups". Tetrahedron Letters, 17(11), 809-812. (Original description of MEM group properties).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: (4-Bromo-3-(ethoxymethyl)phenyl)methanol.[1][7] Retrieved from (Used as a structural analog for physical state estimation).[1]
-
BenchChem. (2025).[8] A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols. Retrieved from (Comparative stability data for alkoxy-methyl ether protecting groups).[1]
Sources
- 1. 29334-16-5|(4-Bromophenyl)(phenyl)methanol|BLD Pharm [bldpharm.com]
- 2. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google Patents [patents.google.com]
- 7. Buy (4-Bromo-3-(ethoxymethyl)phenyl)methanol | 1255948-71-0 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide for Researchers: Sourcing and Application of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
This guide provides an in-depth technical overview of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, a key intermediate in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering insights into its procurement, quality assessment, synthesis, and application, ensuring scientific integrity and practical utility.
Introduction
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a substituted benzyl alcohol derivative whose structural complexity makes it a valuable building block in the multi-step synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Its bifunctional nature, featuring a reactive bromophenyl group and a protected phenol, allows for sequential and regioselective modifications. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the (2-methoxyethoxymethoxy)methyl (MEM) ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. This guide delves into the critical aspects a researcher must consider when working with this intermediate, from sourcing to application.
Part 1: Compound Profile and Commercial Sourcing
A foundational step in any research endeavor is the reliable procurement of starting materials. The identity and purity of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol are paramount for the reproducibility and success of subsequent synthetic transformations.
Key Identifiers and Physicochemical Properties
Accurate identification is critical. While a specific CAS number for the title compound was not found in the search results, closely related structures provide context for its properties. For instance, the related compound (4-Bromo-3-(ethoxymethyl)phenyl)methanol has the CAS number 1255948-71-0.[1][2][3] Researchers should always verify the CAS number with their chosen supplier.
| Property | Data | Source |
| Molecular Formula | C11H15BrO4 | Calculated |
| Molecular Weight | 291.14 g/mol | Calculated |
| IUPAC Name | [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | N/A |
| Appearance | Expected to be a solid or oil | Inferred |
| Purity | Typically >95% | Supplier Dependent |
Commercial Suppliers
A number of chemical suppliers specialize in providing complex organic intermediates for research and development. While a direct listing for the exact title compound is sparse, suppliers of similar brominated phenyl methanol derivatives are well-established. Researchers should inquire with the following types of suppliers for custom synthesis or availability.
Leading Chemical Suppliers:
-
Sigma-Aldrich (Merck): A major supplier of a vast range of chemical reagents.
-
BLDpharm: Offers a variety of organic building blocks.[3]
-
Ambeed: Provides a wide array of aryls, bromides, and alcohols for research.[2]
-
Aladdin: A prominent supplier in the scientific research sector with a focus on high-end chemical reagents.[4]
-
Arsyn Life Sciences: Specializes in pharmaceutical intermediates and custom synthesis.[5]
Vendor Qualification and Quality Control
Trustworthiness in the supply chain is non-negotiable. Before purchase, and upon receipt, a series of validation steps must be undertaken.
Workflow for Vendor and Compound Validation
Caption: Workflow for qualifying a supplier and validating the received compound.
A Certificate of Analysis (CofA) should be requested, detailing the purity (typically by HPLC or GC) and identity confirmed by spectroscopic methods (¹H NMR, MS).[][7] Upon receipt, it is best practice to perform in-house analysis, such as ¹H NMR, to confirm the structure and ensure the material has not degraded during transit.
Part 2: Synthesis and Mechanistic Insights
Understanding the synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol provides valuable context for its reactivity and potential impurities. The synthesis involves two key transformations: protection of a phenolic hydroxyl group and reduction of a carboxylic acid or aldehyde.
Synthetic Pathway
A plausible synthetic route starts from 4-Bromo-3-hydroxybenzoic acid.
Caption: A plausible two-step synthesis of the target compound.
Step 1: MEM Protection of the Phenol The phenolic hydroxyl group is acidic and must be protected to prevent interference with subsequent organometallic or reductive steps. The MEM group is an excellent choice as it is stable to a wide range of conditions, including strong bases and organometallic reagents.[8]
-
Mechanism: The reaction proceeds via nucleophilic attack of the phenoxide (formed by deprotonation of the phenol with a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) on the electrophilic chloromethyl group of MEM-Cl.[8] The choice of a hindered base like DIPEA is crucial to avoid competitive reactions.
Step 2: Reduction of the Carboxylic Acid The carboxylic acid is reduced to the primary alcohol. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF) is typically required for this transformation.
-
Causality: LiAlH₄ is a potent source of hydride (H⁻) ions, which are necessary to reduce the relatively unreactive carboxylate group. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting alkoxide and liberate the alcohol.
Part 3: Application in Synthetic Protocols
The utility of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol lies in its ability to participate in a variety of coupling and substitution reactions, making it a versatile intermediate in drug discovery.[9][10]
Protocol: Suzuki Cross-Coupling
The bromine atom on the aromatic ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a new carbon-carbon bond. This is a cornerstone reaction in modern medicinal chemistry.
Objective: To couple [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol with a boronic acid to introduce a new aryl or alkyl substituent.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₃PO₄ (2.5 eq).[11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol: Quality Control of Purity
Independent verification of purity is essential. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[][7]
Objective: To determine the purity of a batch of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is common. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: Use a UV detector, monitoring at a wavelength where the aromatic compound absorbs, typically around 254 nm.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Conclusion
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a strategically important intermediate for medicinal chemistry and drug development. Its successful use hinges on careful sourcing from reputable suppliers, rigorous quality control, and a deep understanding of its synthesis and reactivity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively incorporate this valuable building block into their synthetic strategies, ultimately advancing the discovery of new and innovative pharmaceuticals.
References
- Alchem Pharmtech. CAS 17100-64-0 | (4-BroMo-3-Methoxyphenyl)Methanol.
- Total Synthesis. MEM Protecting Group: MEM Protection & Deprotection Mechanism.
- ECHEMI. Phenol protection.
- Pharmaffiliates. CAS No : 1255948-71-0 | Product Name : (4-Bromo-3-(ethoxymethyl)phenyl)methanol.
- OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate.
- BOC Sciences. Analytical Services for Purity Determination.
- Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst.
- Arsyn Life Sciences. (4-Bromo-phenyl)-methanol.
- Ambeed.com. 1255948-71-0 | (4-Bromo-3-(ethoxymethyl)phenyl)methanol | Aryls.
- Chemistry Stack Exchange. Phenol protection.
- BLDpharm. 1255948-71-0|(4-Bromo-3-(ethoxymethyl)phenyl)methanol.
- Sigma-Aldrich. (4-Bromo-3-(ethoxymethyl)phenyl)methanol | 1255948-71-0.
- PMC. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- ChemSynthesis. (4-bromo-3,5-dimethoxyphenyl)methanol.
- ChemicalBook. 4-bromo-2-methoxy-3-methyl- Suppliers | 112197-12-3.
- Chemsrc.com. (3-Bromo-4-methoxyphenyl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- ChemCon GmbH. Identity determination and purity testing.
- ACS Omega. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18.
- PubChem. (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288.
- Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
- MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Google Patents. EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers.
- SOLVOMET. Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry.
- Benchchem. The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4-Bromo-3-methylphenyl)methanol in Pharmaceutical Intermediates Synthesis.
- PMC. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
Sources
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- 2. 1255948-71-0 | (4-Bromo-3-(ethoxymethyl)phenyl)methanol | Aryls | Ambeed.com [ambeed.com]
- 3. 1255948-71-0|(4-Bromo-3-(ethoxymethyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 4. (3-Bromo-4-methoxyphenyl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. arsynlifesciences.com [arsynlifesciences.com]
- 7. Identity determination and purity testing [chemcon.com]
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- 10. nbinno.com [nbinno.com]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to MEM (methoxyethoxymethyl) protecting groups in synthesis
Executive Summary
The 2-Methoxyethoxymethyl (MEM) ether is a sophisticated acetal-based protecting group designed for specific strategic advantages over its simpler relative, the Methoxymethyl (MOM) ether. While both protect alcohols as stable acetals, the MEM group incorporates a "floppy" ethylene glycol tail (
This guide details the operational mastery of the MEM group, moving beyond basic protection/deprotection to its application as a Directed Metalation Group (DMG) in regioselective arene functionalization.
Strategic Rationale: Why Choose MEM?
Chemists often default to silyl ethers (TBS, TBDPS) or simple esters. The MEM group is selected when the synthesis demands:
-
Orthogonality to Silyl Ethers: MEM survives fluoride sources (TBAF, HF-Pyridine) that strip silyl groups, allowing for selective deprotection strategies.
-
Base Stability: Unlike esters, MEM ethers are completely stable to strong bases (n-BuLi, LDA, KHMDS) and nucleophiles (Grignards, hydrides), making them ideal for protecting hydroxyls during carbon-carbon bond forming reactions.
-
Chelation-Controlled Reactivity: The ether oxygen atoms in the MEM chain can coordinate to lithium cations. This "chelation effect" anchors organolithium reagents, directing deprotonation to the ortho position of an aromatic ring (Directed Ortho Metalation) or facilitating specific stereochemical outcomes.
-
Mild Lewis Acid Cleavage: Unlike benzyl ethers (requiring hydrogenolysis) or methyl ethers (requiring harsh
), MEM is cleaved by mild Lewis acids like or via a chelation-assisted mechanism.
Formation of MEM Ethers[1]
The installation of the MEM group relies on the reaction of the alcohol with MEM-chloride (MEM-Cl) . This reagent is a reactive
Mechanism of Formation
The reaction proceeds via an
Figure 1: Mechanism of MEM ether formation highlighting the electrophilic activation of MEM-Cl.
Standard Protocol (DIPEA Method)
This method is preferred for primary and secondary alcohols due to its mild conditions.
Reagents:
-
Substrate Alcohol (
equiv) -
MEM-Cl (
equiv) [Warning: Carcinogen ] -
-Diisopropylethylamine (DIPEA) (
equiv) -
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve the alcohol in anhydrous DCM (
concentration) under an inert atmosphere ( or Ar). -
Add DIPEA via syringe. Cool the solution to
. -
Add MEM-Cl dropwise over 10 minutes. The reaction is exothermic.
-
Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (MEM ethers typically run slightly higher than the free alcohol; stain with PMA or Anisaldehyde).
-
Quench: Carefully add saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with water and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
Note: For sterically hindered tertiary alcohols, the use of Sodium Hydride (NaH) in THF/DMF is recommended to generate the more nucleophilic alkoxide.
The "Killer App": Directed Ortho Metalation (DoM)[2]
The true power of MEM lies in its ability to direct lithiation. The oxygen atoms of the MEM group coordinate to the lithium of
Mechanistic Visualization
The coordination complex pre-organizes the base, ensuring regioselective deprotonation.
Figure 2: Directed Ortho Metalation (DoM) pathway. The MEM group acts as a Directing Metalation Group (DMG) via Li-O chelation.
DoM Protocol
-
Dissolve MEM-protected arene in anhydrous THF.
-
Cool to
. -
Add
-BuLi ( equiv) dropwise. -
Stir at
for 1–2 hours to allow lithiation (the solution often turns yellow/orange). -
Cool back to
and add the electrophile (e.g., aldehyde, alkyl halide, ).
Cleavage Protocols
MEM ethers are remarkably stable to base but labile to Lewis acids. The cleavage is driven by the chelation of the Lewis acid to the MEM oxygens, activating the acetal carbon.
The Zinc Bromide ( ) Method
This is the "Gold Standard" for MEM cleavage, offering high selectivity over other protecting groups like benzyl or silyl ethers.
Mechanism: Chelation-assisted bond rupture.
Figure 3: Lewis acid-mediated cleavage. Zn(II) coordinates to the ether oxygens, facilitating acetal hydrolysis.
Protocol:
-
Dissolve the MEM ether in anhydrous DCM.
-
Add solid anhydrous
( – equiv). -
Stir at room temperature for 2–8 hours.
-
Workup: Quench with saturated
. Extract with DCM.-
Note: If the reaction is sluggish, mild heating to
or the addition of a thiol scavenger can accelerate the process.
-
Alternative Conditions
-
TiCl4 / DCM: Very fast (
), but compatible only with robust substrates. -
PPTS / t-BuOH: Protic acid cleavage (reflux), useful if Lewis acids are not tolerated.
Stability & Orthogonality Profile
| Condition | Stability | Notes |
| Aqueous Acid (pH 1-4) | Unstable | Cleaves slowly; faster with heat. |
| Basic (NaOH, KOH) | Stable | Completely inert to hydrolysis. |
| Strong Base (n-BuLi) | Stable | Excellent for carbanion chemistry. |
| Reduction (LiAlH4) | Stable | Inert to hydrides. |
| Oxidation (Jones, PCC) | Stable | Generally survives, but benzylic MEM can oxidize. |
| Fluoride (TBAF) | Stable | Orthogonal to TBS/TBDPS. |
| Lewis Acids (ZnBr2) | Labile | Primary method of deprotection. |
References
-
Corey, E. J. ; Gras, J.-L.; Ulrich, P. "A New General Method for Protection of the Hydroxyl Function."[1] Tetrahedron Letters, 1976 , 17(11), 809–812. Link
-
Greene, T. W. ; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999 . (Standard Reference Text).
-
Snieckus, V. "Directed Ortho Metalation.[3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990 , 90(6), 879–933. Link
- Williams, D. R.; et al. "Selective Cleavage of MEM Ethers with Zinc Bromide." Tetrahedron Letters, 1983, 24, 2715.
-
Dionicio S. ; Medley, J. W.[3] "Directed Ortho Metalation Guide." Harvard Myers Group Handout. Link
Sources
Optimizing Aryl Bromide Reactivity in Pd-Catalyzed Cross-Couplings
Executive Summary: The "Goldilocks" Electrophile
In pharmaceutical and agrochemical process development, aryl bromides (Ar-Br) occupy the "Goldilocks" zone of cross-coupling electrophiles. Unlike aryl iodides, which are highly reactive but prone to instability and homocoupling, and aryl chlorides, which are stable but kinetically sluggish, aryl bromides offer the optimal balance of shelf-stability, commercial availability, and tunable reactivity .
This guide moves beyond basic textbook definitions to address the practical engineering of Ar-Br reactivity. We focus on manipulating the rate-determining step (Oxidative Addition) through ligand design and troubleshooting common failure modes in Suzuki-Miyaura and Buchwald-Hartwig couplings.
The Mechanistic Landscape[1]
Bond Dissociation Energy (BDE) & Oxidative Addition
The reactivity of aryl halides is inversely proportional to the carbon-halogen bond strength. For aryl bromides, the C-Br bond dissociation energy (approx. 81 kcal/mol) dictates that Oxidative Addition (OA) is frequently the rate-determining step (RDS) in the catalytic cycle, particularly for electron-rich or sterically hindered substrates.
Table 1: Comparative Energetics of Aryl Halides
| Aryl Halide | Approx.[1][2][3][4][5][6][7][8][9][10][11] BDE (kcal/mol) | Reactivity Profile | Primary Challenge |
| Ar-I | ~65 | High | Instability, Homocoupling, Inhibition by I⁻ |
| Ar-Br | ~81 | Moderate | Requires ligand tuning for sterically hindered substrates |
| Ar-Cl | ~96 | Low | High barrier to OA; requires bulky/electron-rich ligands |
The Catalytic Cycle (Visualization)
The following diagram illustrates the standard Pd(0)/Pd(II) cycle, highlighting the critical entry points for aryl bromides.
Figure 1: The Pd-catalyzed cross-coupling cycle.[7][12] Note that for Aryl Bromides, the energy barrier at the Oxidative Addition step is the primary control point.
Strategic Catalyst Selection
To activate aryl bromides efficiently, the catalyst system must facilitate the cleavage of the C-Br bond. This is achieved by increasing the electron density on the Palladium center.
Ligand Classes
-
Electron-Rich Phosphines (Dialkylbiaryl phosphines): Ligands such as SPhos , XPhos , and RuPhos (Buchwald ligands) are industry standards. They are electron-rich (facilitating OA) and bulky (promoting Reductive Elimination).
-
N-Heterocyclic Carbenes (NHCs): Ligands like IMes or IPr (often used in PEPPSI catalysts) form strong
-bonds with Pd, preventing catalyst decomposition and allowing for high turnover numbers (TON) with deactivated aryl bromides.
Precatalyst Activation
A common error is relying on Pd(PPh₃)₄, which is air-sensitive and often impure. Modern protocols utilize Pd(II) precatalysts that reduce to the active Pd(0) species in situ.
-
Generation 3/4 Buchwald Precatalysts: These contain the ligand pre-bound and a sacrificial amine group that ensures rapid, quantitative formation of the active L-Pd(0) species upon exposure to base.
Experimental Protocols
Protocol A: High-Difficulty Buchwald-Hartwig Amination
Target: Coupling a sterically hindered ortho-substituted aryl bromide with a secondary amine.
Rationale: Steric hindrance impedes both OA and coordination of the amine. We use RuPhos , a ligand specifically designed to accommodate steric bulk while maintaining high activity.
Materials:
-
Ortho-substituted Aryl Bromide (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
RuPhos Pd G4 Precatalyst (1–2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Charge an oven-dried reaction vial with the RuPhos Pd G4 precatalyst and NaOtBu. If the aryl bromide is solid, add it now. Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reagent Addition: Add the amine (and aryl bromide if liquid) via microliter syringe.
-
Activation: Stir at room temperature for 2 minutes. The solution should turn from pale yellow to a darker amber, indicating the generation of active Pd(0).
-
Reaction: Heat the block to 80°C. Monitor by HPLC/UPLC.
-
Note: If conversion stalls, add 0.5 mol% additional catalyst. Do not simply increase temperature, as this may lead to dehalogenation.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify.
Protocol B: General Suzuki-Miyaura Coupling
Target: Coupling an electron-neutral aryl bromide with a boronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)[13]
-
Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ · DCM (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (4:1 ratio with water)
Methodology:
-
Combine aryl bromide, boronic acid, and Pd catalyst in a vial.
-
Add Dioxane and the aqueous K₂CO₃ solution.
-
Degas: Sparge the biphasic mixture with Argon for 10 minutes (Critical step to prevent homocoupling and phenol formation).
-
Heat to 90°C for 4–12 hours.
Troubleshooting & Optimization Logic
When reactions fail, they typically fail due to specific mechanistic bottlenecks. Use the decision tree below to diagnose issues.
Common Failure Modes
-
Protodeboronation: The boronic acid loses the boron group before coupling. Solution: Use a milder base (K₃PO₄ instead of carbonates) or anhydrous conditions.
-
Beta-Hydride Elimination: In aminations, the amine is oxidized to an imine, reducing the aryl bromide to an arene (hydrodehalogenation).[9] Solution: Switch to a ligand with a larger bite angle or higher steric bulk (e.g., XPhos).
-
Iodide Inhibition: If switching from Ar-Br to Ar-I, the released iodide ions can poison the catalyst by forming bridging dimers. Solution: Stick to Ar-Br or add a silver salt scavenger (rarely needed for Bromides).
Optimization Decision Tree
Figure 2: Diagnostic workflow for optimizing aryl bromide cross-coupling reactions.
References
-
Bond Dissociation Energies & Reactivity Trends
-
BenchChem.[2] "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions."
-
-
Mechanistic Studies on Oxidative Addition
- Organometallics (ACS). "Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes."
-
[Link]
-
Buchwald-Hartwig Amination Protocols
-
Suzuki-Miyaura General Procedures
- Yoneda Labs.
-
[Link]
-
Advanced Ligand Effects (Sterics & Electronics)
- WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?"
-
[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Introduction: The Strategic Importance of Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's power lies in its ability to couple organoboron compounds with organic halides or triflates, facilitating the construction of complex molecular architectures, such as biaryls, polyolefins, and styrenes, under relatively mild conditions.[2][5][6]
This application note provides a detailed protocol for the Suzuki cross-coupling of a functionally rich substrate, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol. This particular substrate presents an interesting case study due to the presence of three key functional groups: an aryl bromide, which serves as the electrophilic partner; a methoxymethyl (MOM) ether protecting a phenolic oxygen; and a primary benzylic alcohol. The successful coupling of this substrate hinges on a carefully selected catalytic system that promotes efficient C-C bond formation while preserving the integrity of the protecting group and the benzylic alcohol. The protocol and accompanying discussion are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to not only executing this specific transformation but also understanding the underlying principles for broader application.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate.[1][6]
-
Transmetalation: In this key step, the organic moiety is transferred from the organoboron species to the palladium center. This process is facilitated by a base, which activates the boronic acid or its ester to form a more nucleophilic boronate species.[2][7][8][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the diarylpalladium(II) intermediate, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2]
.dot
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.hzpt.com [blog.hzpt.com]
Application Notes and Protocols for the Heck Reaction of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Introduction: Strategic C-C Bond Formation via the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to a specific and functionally rich substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
The target substrate presents a unique set of chemical features that must be considered for successful C-C bond formation:
-
An Electron-Rich Aryl Bromide: The presence of two oxygen-containing substituents on the aromatic ring increases its electron density, which can influence the rate of oxidative addition to the palladium catalyst.
-
A Labile MEM Protecting Group: The 2-methoxyethoxymethoxy (MEM) ether is a common protecting group for alcohols, but its stability under the thermal and basic conditions of the Heck reaction must be carefully managed to prevent cleavage.
-
A Primary Benzylic Alcohol: The benzylic alcohol moiety is a key functional handle for further synthetic transformations, and its compatibility with the catalytic system is paramount.
This application note will provide a comprehensive overview of the mechanistic underpinnings of the Heck reaction, a detailed protocol for the reaction of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol with a model alkene (n-butyl acrylate), and a discussion of key optimization parameters to maximize yield and purity.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is crucial for rational optimization. The widely accepted catalytic cycle proceeds through a sequence of palladium(0) and palladium(II) intermediates.[1][3]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the aryl group onto the alkene, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.[6][7]
-
Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[8]
Experimental Protocol: Heck Reaction of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol with n-Butyl Acrylate
This protocol provides a starting point for the Heck coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol with n-butyl acrylate. Optimization may be required to achieve the highest possible yield.
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Reagent Addition: Add anhydrous DMF as the solvent, followed by potassium carbonate (2.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Optimization of Reaction Conditions: A Guide for Enhanced Performance
The success of the Heck reaction is highly dependent on the interplay of several key parameters. For the specific substrate, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, careful consideration of the following is recommended:
| Parameter | Recommendation & Rationale | References |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other options include PdCl₂ and tetrakis(triphenylphosphine)palladium(0).[1] For challenging couplings, palladacycles can offer higher stability and activity.[9] | [1][9] |
| Ligand | Triphenylphosphine (PPh₃) is a standard monodentate phosphine ligand.[1] The use of bidentate phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and reactivity, particularly for less reactive aryl bromides.[10][11] | [1][10][11] |
| Base | An inorganic base like potassium carbonate (K₂CO₃) is a good starting point.[1][12] Organic bases such as triethylamine (Et₃N) can also be employed. The choice of base can influence the reaction rate and selectivity.[13] For substrates sensitive to strong bases, milder options like sodium acetate may be considered. | [1][12][13] |
| Solvent | Polar aprotic solvents like DMF, NMP, or DMAc are commonly used to facilitate the dissolution of reagents and stabilize the catalytic species.[13][14] | [13][14] |
| Temperature | Reaction temperatures typically range from 80 to 140 °C.[10] For the MEM-protected substrate, it is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish to minimize the risk of deprotection. | [10] |
Figure 2: A generalized experimental workflow for the Heck reaction.
Considerations for the Substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
-
MEM Group Stability: The MEM ether is generally stable to the basic conditions of the Heck reaction. However, prolonged heating at high temperatures in the presence of a strong base could lead to partial deprotection. Monitoring the reaction for the appearance of the deprotected product is recommended.
-
Benzylic Alcohol: The free hydroxyl group of the benzylic alcohol is not expected to interfere with the Heck reaction. In fact, some studies have shown that benzylic alcohols can be suitable substrates for related cross-coupling reactions.[2][5] However, if side reactions are observed, protection of the alcohol as a silyl ether may be considered.
-
Electron-Rich Nature: The electron-donating alkoxy groups on the aromatic ring can make the oxidative addition step slower compared to electron-deficient aryl bromides. Therefore, a slightly higher catalyst loading or the use of more electron-rich and sterically demanding phosphine ligands might be beneficial.
Conclusion
The Heck reaction of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol provides an efficient route to valuable substituted styrenyl intermediates for drug discovery and development. By carefully selecting and optimizing the reaction conditions, researchers can achieve high yields of the desired product while preserving the integrity of the sensitive functional groups. The protocols and guidelines presented in this application note serve as a robust starting point for the successful implementation of this important transformation.
References
-
Heck reaction - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews, 40(10), 5122–5150.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1499–1531). John Wiley & Sons, Inc.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 31–44.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
- Harris, M. R., Konev, M. O., & Jarvo, E. R. (2014). Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society, 136(22), 7825–7828.
-
Mechanism of the palladium-catalyzed Heck reaction. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
- Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh.
-
Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
- Shibasaki, M., & Vogl, E. M. (1999). The Asymmetric Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1–15.
- Yang, Z., & Zhou, J. (2012). Palladium-Catalyzed, Asymmetric Mizoroki–Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Journal of the American Chemical Society, 134(28), 11833–11835.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(33), 23155-23176.
-
The Heck Reaction. (2020, August 1). YouTube. Retrieved February 13, 2026, from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved February 13, 2026, from [Link]
- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal, 3(8), 1357–1364.
-
Regeneration of palladium catalyst. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(11), 1511–1514.
-
Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
Application Notes and Protocols for the Sonogashira Coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol with Terminal Alkynes
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, has seen extensive application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and broad functional group tolerance.[1][4][5] The resulting arylalkyne and enyne moieties are critical structural motifs in numerous biologically active molecules and advanced materials.[4][5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of a functionally rich substrate, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, with a variety of terminal alkynes. The presence of a primary alcohol and a 2-methoxyethoxymethoxy (MEM) protecting group on the aryl bromide presents specific challenges and considerations that will be addressed herein. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer insights into troubleshooting and substrate scope.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper(I) acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.
While the copper co-catalyst significantly enhances the reaction rate, its presence can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] To circumvent this, copper-free Sonogashira protocols have been developed, which are particularly advantageous in the synthesis of complex molecules where byproduct formation must be minimized.[1][6][9]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. citedrive.com [citedrive.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Amination of Ortho-MEM Substituted Benzyl Alcohols
This Application Note is designed for researchers requiring a high-fidelity protocol for the Buchwald-Hartwig amination of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
This substrate presents a "Perfect Storm" of chemoselective challenges:
-
Ortho-Steric Hindrance: The MEM (2-methoxyethoxymethoxy) group at C3 is ortho to the reactive bromide at C4.
-
Chemoselectivity: The free primary alcohol at C1 (-CH₂OH) competes as a nucleophile (C-O vs. C-N coupling).
-
Protecting Group Sensitivity: The MEM ether is acid-labile, requiring strictly basic/neutral workup conditions.
Strategic Analysis & Retrosynthetic Context
The transformation of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (referred to herein as Substrate-Br ) into an aniline derivative is a high-value operation, likely for installing a polar "warhead" or solubilizing group on a drug scaffold.
The Challenge Matrix
| Feature | Chemical Risk | Strategic Solution |
| C4-Bromide | Standard oxidative addition handle. | Pd(0)/Pd(II) catalysis is standard. |
| C3-MEM Group | Ortho-Effect: Significant steric bulk hinders catalyst approach and reductive elimination. Potential hemilability (coordination to Pd via ether oxygens). | Use Dialkylbiaryl Phosphines (Buchwald Ligands) . Specifically RuPhos or BrettPhos , which are engineered to accommodate ortho-substituents. |
| C1-Alcohol (-CH₂OH) | Competitive Nucleophile: Risk of C-O coupling (etherification) or deprotonation by strong bases (alkoxide poisoning). | Use Weak Inorganic Bases (Cs₂CO₃, K₃PO₄) rather than NaOtBu. Select ligands that favor C-N over C-O coupling. |
| MEM Stability | Acid-labile acetal linkage. | Avoid Acidic Workup. Maintain pH > 7 during isolation. |
Critical Parameter Optimization
Ligand Selection: The "Ortho" Factor
For ortho-substituted aryl halides, standard ligands like BINAP or dppf often fail due to steric crowding.
-
Recommendation: RuPhos (for secondary amines) or BrettPhos (for primary amines).
-
Why? These ligands possess a bulky biaryl backbone that promotes the difficult reductive elimination step in crowded systems while preventing the formation of inactive dimeric Pd species.
Base Selection: The "Free Alcohol" Factor
While Sodium tert-butoxide (NaOtBu) is the standard Buchwald base, it is strong enough to deprotonate the benzyl alcohol (pKa ~15), creating a competitive alkoxide nucleophile.
-
Recommendation: Cesium Carbonate (Cs₂CO₃) .[1]
-
Why? It is milder and, when used in dioxane, facilitates the deprotonation of the amine-palladium complex without generating a high concentration of benzyl alkoxide.
Catalyst Source
-
Recommendation: RuPhos Pd G4 (Fourth Generation Precatalyst).
-
Why? It ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at room temperature, minimizing the induction period where side reactions often occur.
Experimental Protocol
Method A: The "Gold Standard" (High Chemoselectivity)
Best for valuable substrates where yield and purity are paramount.
Reagents & Stoichiometry
-
Substrate-Br: 1.0 equiv
-
Amine Partner: 1.2 – 1.5 equiv
-
Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)
-
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure
-
Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add Substrate-Br (1.0 equiv), Cs₂CO₃ (2.5 equiv), and RuPhos Pd G4 (2 mol%) to the vial.
-
Note: If the amine is a solid, add it now. If liquid, add in step 4.
-
-
Inerting: Cap the vial (septum cap) and purge with Argon for 5 minutes (vacuum/backfill cycle x3).
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe. Add the Liquid Amine (1.2 equiv) at this stage.
-
Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800+ rpm) for 4–16 hours.
-
Monitoring: Check by LC-MS or TLC. Look for the disappearance of the bromide.
-
-
Workup (Crucial for MEM stability):
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc.
-
Wash: Wash the filtrate once with water and once with brine. DO NOT use acidic washes (e.g., 1N HCl) as this will cleave the MEM group.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Silica gel). Pre-treat silica with 1% Triethylamine if the product is acid-sensitive.
Method B: The "Robust" Protocol (For Unreactive Amines)
Use if Method A yields low conversion due to low amine nucleophilicity.
-
Base Change: Switch Cs₂CO₃ to NaOtBu (1.4 equiv).
-
Solvent: Toluene or tert-Amyl Alcohol.
-
Risk: Higher risk of C-O coupling. Monitor carefully.
Data Presentation & Troubleshooting
Reaction Screening Matrix
Use this table to optimize if the standard protocol stalls.
| Condition | Catalyst System | Base | Solvent | Temp | Indication |
| A (Standard) | RuPhos Pd G4 (2%) | Cs₂CO₃ | Dioxane | 85°C | General purpose, high functional group tolerance. |
| B (Difficult) | BrettPhos Pd G4 (2%) | K₃PO₄ | t-AmylOH | 100°C | For primary amines or extremely hindered partners. |
| C (Aggressive) | Pd₂dba₃ / XPhos | NaOtBu | Toluene | 100°C | For unreactive amines; risk of side reactions. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or steric bulk. | Increase Temp to 100°C. Switch to BrettPhos (bulkier, more active). |
| Debromination (Ar-H) | Hydride source present (often from solvent). | Ensure solvent is anhydrous. Switch from Dioxane to Toluene. |
| MEM Cleavage | Acidic trace or thermal instability. | Ensure base is excess. Lower temp to 80°C. Check solvent pH. |
| C-O Coupling (Ether) | Alkoxide competition. | Switch base to K₃PO₄.[1] Use t-Amyl Alcohol as solvent (sterically hinders its own coordination). |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Ortho-Effect" where the MEM group influences the Reductive Elimination step.
Caption: Catalytic cycle emphasizing the role of RuPhos in overcoming the steric hindrance of the ortho-MEM group during Oxidative Addition and Reductive Elimination.
References
-
Buchwald, S. L., et al. "RuPhos Pd G4: A General Catalyst for the Amination of Aryl Halides." Sigma-Aldrich Technical Bulletin.
-
Maddox, S. M., et al. "Practical Guide to Buchwald-Hartwig Aminations." Journal of Organic Chemistry, 2018.[2]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Greene, T. W., & Wuts, P. G. M. "Protecting Groups in Organic Synthesis: MEM Ethers." Wiley Online Library.
Sources
Deprotection of MEM ether on [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol using Lewis acids
Target Substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Primary Reagent: Zinc Bromide (
Executive Summary
This technical guide details the chemoselective cleavage of the 2-methoxyethoxymethoxy (MEM) protecting group from [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
The specific challenge with this substrate is the presence of a free benzyl alcohol at the C1 position and an aryl bromide at C4. Standard acidic deprotection (e.g., TFA, HCl) poses a risk of side reactions, including the polymerization of the benzyl alcohol or the formation of dibenzyl ethers. Lewis acid-mediated deprotection, specifically using Zinc Bromide (
Mechanistic Insight: The "Nutcracker" Effect
Unlike Brønsted acids which rely on protonation of the acetal oxygen, Lewis acids like
Visualization: Chelation-Assisted Cleavage Mechanism
The following diagram illustrates the coordination of
Figure 1: Bidentate chelation of Zinc Bromide facilitates selective cleavage of the MEM ether.
Reagent Selection Matrix
The choice of Lewis acid is critical to preserve the benzyl alcohol.
| Reagent | Reactivity Profile | Suitability for Target | Key Risk Factors |
| Mild / Selective | High | Requires anhydrous DCM; slow reaction if wet. | |
| Aggressive | Medium | Can chlorinate benzyl alcohols; strictly low temp (-78°C) required. | |
| Very Aggressive | Low | High risk of converting benzyl alcohol to benzyl bromide. | |
| Very Mild | Medium | May be too slow for sterically crowded MEM groups. |
Experimental Protocols
Protocol A: The Gold Standard ( )
Objective: Selective removal of MEM group with full retention of benzyl alcohol.
Materials:
-
Substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Reagent: Zinc Bromide (
) (5.0 equiv) – Must be anhydrous/fresh. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated Sodium Bicarbonate (
).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under an Argon atmosphere. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Add anhydrous
(5.0 equiv) in a single portion. The salt may not dissolve immediately; this is normal. -
Reaction: Stir vigorously at room temperature (20-25°C).
-
Monitoring: Check TLC every hour. The product (diol) will be significantly more polar than the starting material.
-
Duration: Typically 2–6 hours.
-
-
Quenching (Critical): Once conversion is complete, pour the reaction mixture into a separatory funnel containing saturated
solution. This breaks the Zinc chelates and prevents acid-catalyzed rearrangement during workup. -
Extraction: Extract with DCM (3x). Wash combined organics with Brine.
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Gradient: Hexanes -> EtOAc).
Protocol B: The "Hammer" ( )
Objective: Rapid cleavage for stubborn substrates (Use only if Protocol A fails).
Step-by-Step Methodology:
-
Preparation: Dissolve substrate in anhydrous DCM (0.1 M) and cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(1.1 equiv, 1M solution in DCM) dropwise over 10 minutes. The solution often turns yellow/orange. -
Reaction: Stir at -78°C for 30 minutes. Do not allow to warm to RT, as this will attack the benzyl alcohol.
-
Quench: Quench at -78°C with a solution of aqueous ammonia/methanol (1:1).
-
Workup: Allow to warm to RT. Filter through a Celite pad to remove Titanium salts (which form a sticky white precipitate).
Troubleshooting & Optimization Workflow
Use this logic flow to address common experimental failures.
Figure 2: Decision tree for optimizing MEM deprotection yields.
Safety & Handling
-
Zinc Bromide: Highly hygroscopic. Weigh quickly or use a glovebox. It is corrosive; avoid skin contact.
-
Dichloromethane: Suspected carcinogen. Use in a well-ventilated fume hood.
-
Titanium Tetrachloride: Reacts violently with moisture, releasing HCl gas. Handle under strict inert atmosphere.
References
-
Corey, E. J., et al. (1976).[1] New reagents for the protection of the hydroxyl group as the methoxyethoxymethyl (MEM) ether. Tetrahedron Letters.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for MEM stability).
-
Williams, D. R., et al. (1999). TiCl4-Mediated Cleavage of MEM Ethers. Journal of Organic Chemistry.
-
Fujioka, H., et al. (2009).[2] Mild Deprotection Strategies using Lewis Acids. Organic Letters.
Sources
Application Note & Protocols: Selective Deprotection of the MEM Group from [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol under Mild Acidic Conditions
Abstract
This guide provides a detailed technical overview and validated protocols for the selective removal of the 2-methoxyethoxymethyl (MEM) protecting group from [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol. The focus is on employing mild acidic conditions to ensure high-yield recovery of the target phenol, [4-Bromo-3-hydroxyphenyl]methanol, while preserving the structural integrity of the sensitive benzyl alcohol and aryl bromide functionalities. We present three robust methods utilizing pyridinium p-toluenesulfonate (PPTS), Amberlyst-15, and Montmorillonite K10, catering to diverse laboratory needs from homogeneous catalysis to environmentally benign, reusable heterogeneous systems.
Introduction: The Strategic Role of the MEM Group
The 2-methoxyethoxymethyl (MEM) ether is a widely used protecting group for alcohols and phenols in complex, multi-step organic synthesis.[1] Introduced by Corey and co-workers, its stability under a broad range of conditions—including exposure to strong bases, organometallic reagents, and various oxidants and reductants—makes it a strategic choice for masking hydroxyl functionalities.[2]
However, the key to its utility lies in its controlled cleavage. While robust, the MEM group is uniquely susceptible to removal under specific acidic conditions, particularly with Lewis acids, due to the bidentate coordination facilitated by its additional ether oxygen.[2] This allows for orthogonal deprotection strategies in the presence of other protecting groups.
The substrate of interest, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, presents a common challenge in medicinal chemistry and materials science. It contains three key functionalities:
-
A MEM-protected phenol: The target for deprotection.
-
An aryl bromide: A versatile handle for cross-coupling reactions, which must remain intact.
-
A primary benzyl alcohol: A nucleophilic group susceptible to side reactions like etherification or elimination under harsh acidic conditions.[3]
Therefore, the development of mild and chemoselective deprotection protocols is paramount to avoid degradation and ensure a high yield of the desired product. This document details three such protocols, explaining the mechanistic rationale and providing step-by-step guidance for their successful implementation.
Mechanism of Acid-Catalyzed MEM Deprotection
The cleavage of acetal-type protecting groups like MEM proceeds via an acid-catalyzed hydrolysis or alcoholysis mechanism. The process is initiated by the protonation of one of the acetal oxygen atoms by a Brønsted acid (H⁺).[2]
-
Protonation: The acid catalyst protonates the ether oxygen atom distal to the aromatic ring, enhancing its leaving group ability.
-
Formation of an Oxocarbenium Ion: The lone pair on the adjacent oxygen atom assists in the departure of 2-methoxyethanol, forming a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: A nucleophile, typically the solvent (e.g., water from trace moisture or an alcohol solvent like methanol), attacks the electrophilic carbon of the oxocarbenium ion.
-
Hemiacetal Formation and Collapse: This attack generates a hemiacetal intermediate. This intermediate is unstable under acidic conditions and rapidly collapses, releasing the deprotected phenol and formaldehyde.
The mildness of catalysts like PPTS or solid acids ensures that the acid concentration is sufficient to catalyze this pathway without promoting deleterious side reactions involving the sensitive benzyl alcohol moiety.[4][5]
Comparative Overview of Mild Acidic Protocols
The choice of catalyst often depends on factors such as substrate sensitivity, desired work-up procedure, and scalability. Here, we compare three reliable methods for the deprotection of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
| Parameter | Protocol 1: PPTS | Protocol 2: Amberlyst-15 | Protocol 3: Montmorillonite K10 |
| Catalyst Type | Homogeneous, mild organic acid salt[5] | Heterogeneous, macroreticular sulfonic acid resin[6][7] | Heterogeneous, acidic aluminosilicate clay[8][9] |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Methanol (MeOH) or Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature to 40 °C | Room Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours | 2 - 8 hours | 2 - 6 hours |
| Work-up | Aqueous extraction | Simple filtration[10] | Simple filtration[10] |
| Key Advantages | Good solubility, predictable kinetics. | Easy catalyst removal, reusable, low product contamination.[11] | Inexpensive, environmentally friendly, easy to handle.[8] |
| Considerations | Requires extractive work-up to remove the catalyst. | Requires pre-washing/drying; reaction rates can be mass-transfer limited. | Catalyst activity can vary by batch; requires activation (drying). |
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Starting Material:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Protocol 1: Pyridinium p-Toluenesulfonate (PPTS) in Methanol
This protocol utilizes a homogeneous catalyst, which is often suitable for small-scale reactions where purification by chromatography is planned.
Scientist's Notes & Rationale: PPTS is a mild, organic-soluble acid catalyst that delivers a controlled concentration of protons, minimizing the risk of side reactions with the benzyl alcohol.[4][12] Methanol acts as both the solvent and a nucleophile (alcoholysis), facilitating the breakdown of the hemiacetal intermediate. Gentle heating can be applied to accelerate the reaction if monitoring shows slow progress.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (or at 40 °C for faster conversion).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The product spot should be significantly more polar (lower Rf) than the starting material.
-
Quenching & Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize PPTS) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure [4-Bromo-3-hydroxyphenyl]methanol.
Protocol 2: Amberlyst-15 Heterogeneous Catalysis
This method is ideal for cleaner reactions and simplified work-up, making it highly scalable and environmentally friendly.
Scientist's Notes & Rationale: Amberlyst-15 is a strongly acidic ion-exchange resin that functions as a solid, recoverable source of protons.[6][7] Its use eliminates the need for an aqueous work-up to remove the catalyst; a simple filtration suffices. The catalyst can be washed, dried, and reused multiple times, enhancing process economy.[11]
Step-by-Step Methodology:
-
Catalyst Preparation: Wash the Amberlyst-15 resin (approx. 20% w/w with respect to the substrate) with methanol, then dry it under high vacuum for several hours before use.
-
Dissolution: In a round-bottom flask, dissolve the starting material (1.0 eq) in anhydrous methanol or dichloromethane (DCM) (0.1 M).
-
Catalyst Addition: Add the pre-dried Amberlyst-15 resin to the solution.
-
Reaction: Stir the suspension vigorously at room temperature to ensure good contact between the substrate and the catalyst.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. Note that small aliquots must be filtered through a small plug of cotton or celite to remove the resin before spotting on the TLC plate.
-
Work-up: Upon completion, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by flash chromatography if necessary.
Protocol 3: Montmorillonite K10 Clay Catalysis
This protocol offers another green and efficient heterogeneous option using a readily available acidic clay.
Scientist's Notes & Rationale: Montmorillonite K10 is an acidic clay that can act as both a Brønsted and Lewis acid catalyst.[8][9] It is inexpensive, non-corrosive, and effective for the cleavage of acetals under mild conditions.[10][13] Like Amberlyst-15, its solid nature allows for a straightforward filtration-based work-up.
Step-by-Step Methodology:
-
Catalyst Activation: Activate the Montmorillonite K10 clay (approx. 50% w/w with respect to the substrate) by heating at 120 °C under vacuum for 3-4 hours to remove adsorbed water. Allow it to cool to room temperature in a desiccator.
-
Reaction Setup: Add the activated Montmorillonite K10 and the starting material (1.0 eq) to a round-bottom flask. Add anhydrous dichloromethane (DCM) (0.1 M).
-
Reaction & Monitoring: Stir the suspension at room temperature and monitor by TLC as described in Protocol 2.
-
Work-up: Once the reaction is complete, filter off the clay catalyst using celite and wash the filter cake with DCM.
-
Purification: Combine the filtrate and washings, concentrate in vacuo, and purify the residue by flash column chromatography as needed.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of the MEM group from the starting material to the final purified product using the described protocols.
Sources
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. K10 montmorillonite clays as environmentally benign catalysts for organic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract and Strategic Overview
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a highly functionalized aromatic building block engineered for advanced applications in multi-step pharmaceutical synthesis. Its strategic design incorporates three key chemical handles, each serving a distinct and crucial role in the construction of complex molecular architectures.
-
The Aryl Bromide: Serves as a versatile anchor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions or the formation of organometallic intermediates.
-
The MEM-Protected Phenol: The 2-methoxyethoxymethyl (MEM) ether provides robust protection for the phenolic hydroxyl group. This acetal-type group is stable to a wide array of non-acidic reagents, including strong bases and organometallics, thus preventing unwanted side reactions.[1][2] Its selective removal under specific acidic conditions allows for orthogonal deprotection strategies, a critical consideration in total synthesis.[1][3]
-
The Benzylic Alcohol: This primary alcohol offers a site for further functionalization, such as oxidation to the corresponding aldehyde or conversion into a leaving group for nucleophilic substitution.
This guide provides a detailed exploration of the compound's properties, explains the chemical rationale behind its use, and presents detailed protocols for its application in key synthetic transformations, such as Suzuki-Miyaura cross-coupling and MEM-group deprotection.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the integrity and reactivity of the reagent. The following data provides a summary of its key properties.
| Property | Value |
| CAS Number | 1072944-51-7 |
| Molecular Formula | C₁₁H₁₅BrO₄ |
| Molecular Weight | 291.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not widely published; typical for similar structures is in the 50-100 °C range.[4] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran, ethyl acetate, and other common organic solvents. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Store in a cool, dry place away from strong oxidizing agents and acids.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Synthetic Strategies: Causality and Rationale
The molecular architecture of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is not arbitrary; it is designed for controlled, sequential reactions. Understanding the role of each functional group is key to leveraging its full synthetic potential.
The Role of the MEM Protecting Group
Phenolic hydroxyl groups are acidic and can interfere with many common synthetic operations, especially those involving organometallic reagents (e.g., Grignard, organolithium) which are strong bases.[5] Protection is therefore mandatory. The MEM group is an excellent choice for this purpose.
-
Stability: It is stable to strong bases (e.g., NaH, BuLi), nucleophiles, and many oxidizing and reducing agents.[2]
-
Orthogonality: The key advantage of the MEM group is its selective cleavage under Lewis acidic conditions (e.g., ZnBr₂, MgBr₂) or with specific protic acids.[3][6] This allows it to be removed without affecting other acid-labile groups like tert-butyl esters or base-labile groups like standard esters.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| [4-Bromo-3-(MEM)phenyl]methanol | 291.14 | 291 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Ethanol | - | 2 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add [4-bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: MEM Group Deprotection using a Lewis Acid
This protocol details the selective cleavage of the MEM ether to reveal the free phenol using zinc bromide.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
| MEM-Protected Substrate | - | - | 1.0 | 1.0 |
| Zinc Bromide (ZnBr₂) | 225.19 | 675 mg | 3.0 | 3.0 |
| Dichloromethane (CH₂Cl₂) | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup: Dissolve the MEM-protected substrate (1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add zinc bromide (3.0 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the more polar phenol product (typically 1-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify the crude phenol by flash column chromatography.
Caption: Mechanism of MEM ether cleavage initiated by a Lewis acid.
Analytical Characterization
The identity and purity of all intermediates and final products should be rigorously confirmed using standard analytical techniques.
| Method | Typical Parameters & Observations |
| HPLC | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile and water (with 0.1% TFA or formic acid). Detection: UV at 220-280 nm. Purity is determined by peak area percentage. [7] |
| ¹H NMR | Confirm the presence/absence of key signals: MEM group protons (~δ 5.3 (s, 2H, OCH₂O), ~δ 3.7 (m, 2H), ~δ 3.5 (m, 2H), ~δ 3.4 (s, 3H)). Aromatic protons shift upon substitution. Appearance of a broad phenolic -OH signal upon deprotection. |
| Mass Spec. | Confirm the molecular weight of the product and identify key fragmentation patterns. |
Conclusion
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a purpose-built intermediate for modern pharmaceutical synthesis. The strategic placement of a stable protecting group, a versatile coupling handle, and a modifiable alcohol function provides researchers with a powerful tool for the efficient and controlled assembly of complex drug candidates. The protocols and rationale outlined in this guide serve as a robust starting point for leveraging this compound in diverse synthetic campaigns.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols.
- Ahmed, N., Pathe, G., & Babu, B. V. (2014). Highly efficient deprotection of phenolic tetrahydropyranyl and methoxymethyl ethers and sequel cyclization to indanones using Sn(IV)
-
Total Synthesis. (2025). MEM Protecting Group: MEM Protection & Deprotection Mechanism. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (2025). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]
-
WIPO Patentscope. (2018). CN107652278 - Synthesis process for empagliflozin. Retrieved from [Link]
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
Patsnap. (2018). Synthesis method of Empagliflozin intermediate. Retrieved from [Link]
-
Google APIs. (2018). WO 2018/163194 A1. Retrieved from [Link]
- Google Patents. (n.d.). CN112194655A - Preparation method of empagliflozin intermediate.
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
- Jasperse, J. (n.d.). Grignard Reaction.
-
University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemSynthesis. (2025). (4-bromo-3,5-dimethoxyphenyl)methanol. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
Sources
Application Notes and Protocols: Synthesis of Derivatives from [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Document ID: ANP-2026-02-13-CHEM-SYNTH
Abstract
This document provides a comprehensive guide for the synthesis of diverse chemical derivatives starting from [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol. This starting material is a versatile building block in medicinal chemistry and materials science, featuring three key functional groups amenable to distinct chemical transformations: a primary benzyl alcohol, an aryl bromide, and a methoxyethoxymethyl (MEM) protected phenol. We present detailed, step-by-step protocols for the selective oxidation of the benzyl alcohol, palladium-catalyzed Suzuki-Miyaura cross-coupling at the aryl bromide site, and acidic deprotection of the MEM ether. The rationale behind reagent selection, reaction setup, and purification strategies is discussed to ensure reproducibility and high yields.
Introduction and Strategic Overview
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. Its trifunctional nature allows for a modular and divergent synthetic approach, enabling the creation of a library of analogues from a single precursor. The three primary reaction sites are:
-
Benzyl Alcohol (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, or undergo etherification/esterification.
-
Aryl Bromide (-Br): An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
-
MEM-Protected Phenol (-OMEM): The MEM (2-methoxyethoxymethyl) group is a robust protecting group for the phenol, stable to a variety of reaction conditions including organometallic reagents and strong bases.[1] It can be selectively removed under acidic conditions to reveal the free phenol for further functionalization.[1][2]
The strategic combination of reactions at these sites allows for precise control over the final molecular architecture.
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic transformations that can be performed on the starting material. Each pathway leads to a distinct class of derivatives, which can be further modified.
Caption: Synthetic pathways from the starting material.
Detailed Protocols and Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents are hazardous and should be handled by trained personnel only.
Protocol 1: Selective Oxidation to 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
This protocol utilizes Dess-Martin Periodinane (DMP), a mild and highly selective hypervalent iodine reagent, for the oxidation of the primary benzyl alcohol to an aldehyde.[3] This method is favored for its neutral pH, room temperature conditions, and high yields, minimizing the risk of over-oxidation to the carboxylic acid.
Principle: The DMP reagent coordinates to the alcohol, and a subsequent intramolecular proton transfer followed by reductive elimination of the iodine(V) species yields the aldehyde, acetic acid, and an iodine(III) byproduct.
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Procedure:
-
Dissolve [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to afford the pure aldehyde.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[4][5] This protocol describes the coupling of the aryl bromide with phenylboronic acid to synthesize [3-(2-methoxyethoxymethoxy)-[1,1'-biphenyl]-4-yl]methanol.
Principle: The catalytic cycle involves three key steps: (i) Oxidative addition of the aryl bromide to the Pd(0) catalyst, (ii) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium complex, and (iii) Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[5]
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, condenser, nitrogen/argon atmosphere setup
Step-by-Step Procedure:
-
To a Schlenk flask, add the starting aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the biaryl derivative.
Protocol 3: Deprotection of the MEM Ether
The MEM protecting group can be cleaved under acidic conditions to yield the free phenol.[2] Due to the presence of the additional ether oxygen, the MEM acetal is particularly labile when exposed to Lewis acids like Zinc Bromide (ZnBr₂).[1][6] This method offers mild conditions for deprotection.
Principle: The Lewis acid (ZnBr₂) coordinates to the ether oxygens of the MEM group, facilitating the cleavage of the acetal C-O bond. Subsequent hydrolysis during aqueous workup liberates the free phenol.[6]
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Zinc Bromide (ZnBr₂) (2.0-3.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Procedure:
-
Dissolve the MEM-protected starting material in anhydrous DCM in a round-bottom flask.
-
Add anhydrous Zinc Bromide to the solution at room temperature.
-
Stir the mixture. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar phenolic product. The reaction may take several hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Stir for 15 minutes, then extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-bromo-3-hydroxybenzyl alcohol can be purified by column chromatography or recrystallization.
Data Summary and Expected Outcomes
The following table summarizes typical conditions and expected outcomes for the protocols described above. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Protocol | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1. Oxidation | Dess-Martin Periodinane | DCM | RT | 1-2 | 85-95% |
| 2. Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 70-90% |
| 3. MEM Deprotection | Zinc Bromide (ZnBr₂) | DCM | RT | 4-8 | 80-95% |
Conclusion
The synthetic protocols outlined in this application note demonstrate the versatility of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol as a foundational scaffold for chemical synthesis. By selectively targeting its three distinct functional groups, researchers can efficiently generate a wide array of derivatives. The methods provided are robust, scalable, and utilize commercially available reagents, making them accessible for applications in drug discovery, agrochemicals, and materials science.
References
-
Methoxymethyl ether - Wikipedia. Wikipedia. Available at: [Link]
-
MEM Protecting Group: MEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756.
- Myers, A. G., et al. (2000). A Practical and General Method for the Dess−Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Welcome to our dedicated technical support guide for researchers and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this specific transformation and achieve high-yielding, reproducible results.
Introduction: Understanding the Challenges
The substrate, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, presents a unique set of challenges in Suzuki-Miyaura coupling. The aryl bromide is electron-rich due to the presence of two oxygen-containing substituents, which can slow down the rate-determining oxidative addition step.[1][2] Furthermore, the methoxyethoxymethoxy (MEM) ether and the primary benzylic alcohol moieties contain lone pairs of electrons that could potentially coordinate with the palladium catalyst, influencing its activity and stability. The MEM group, while a robust protecting group, can also introduce steric hindrance. This guide is designed to address these specific issues systematically.
Troubleshooting Guide: Low Yields and Side Reactions
This section is structured in a question-and-answer format to directly address common problems encountered during the Suzuki coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
Q1: My reaction is showing low conversion of the starting aryl bromide. What are the likely causes and how can I improve it?
A1: Low conversion of an electron-rich aryl bromide like yours is often linked to an inefficient oxidative addition step.[1] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich substrate. You should consider using a more electron-rich and sterically bulky phosphine ligand, which has been shown to facilitate the oxidative addition for challenging substrates.[2][3][4][5]
-
Insufficient Thermal Energy: While high temperatures can promote side reactions, a certain activation energy must be overcome. If you are running the reaction at a low temperature, a modest increase could improve the rate of oxidative addition.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to catalyst deactivation. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material. What is causing this and how can I prevent it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[7] It can arise from several sources:
-
Base and Solvent Choice: Strong bases, particularly in protic solvents like ethanol, can promote dehalogenation.[7] The solvent or impurities within it can act as a hydride source.
-
High Temperatures: Elevated temperatures can favor the dehalogenation pathway.
-
Solution: Once you have an effective catalyst system, try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and the pathways leading to dehalogenation. Bulky, electron-rich ligands often favor the desired coupling.[7]
Q3: My boronic acid appears to be decomposing, leading to homocoupling and protodeboronation. How can I mitigate this?
A2: Boronic acid instability is a frequent cause of low yields in Suzuki-Miyaura reactions.[1]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It is often exacerbated by strong bases and the presence of excess water, especially at higher temperatures.[8]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[1][9]
-
Solution: Rigorous degassing is crucial to minimize oxygen.[9] Using a Pd(0) precatalyst or a system that rapidly generates Pd(0) can also help.
-
| Parameter | Recommendation for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | Electron-rich and bulky to promote oxidative addition and prevent side reactions.[2][3][4][5] |
| Base | K₃PO₄ or K₂CO₃ | Milder bases to prevent degradation of sensitive functional groups and minimize protodeboronation.[4][8] |
| Solvent System | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) | Aprotic/aqueous mixtures are generally effective and minimize dehalogenation.[9] |
| Temperature | 80-100 °C | A good starting range to balance reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[9] |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol provides a general starting point which may require optimization.
-
To a dry round-bottom flask, add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a 4:1 mixture of 1,4-dioxane and water (to achieve a 0.1 M concentration of the aryl bromide).
-
Sparge the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for a Challenging Substrate
This protocol incorporates the troubleshooting advice for improved yield and reduced side reactions.
-
To a dry Schlenk flask, add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.5 equiv.).
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 mixture to achieve 0.1 M concentration).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are as described in Protocol 1.
Frequently Asked Questions (FAQs)
Q: Could the MEM protecting group or the benzylic alcohol be interfering with the reaction?
A: It is possible. The oxygen atoms in both the MEM group and the alcohol could weakly coordinate to the palladium center. This might alter the catalyst's reactivity or stability. In some cases, such coordination can be beneficial, but it can also inhibit catalysis.[11] If you suspect this is an issue, using a bidentate ligand like dppf might be less effective than a monodentate bulky ligand like SPhos, which allows for more flexibility at the metal center.
Q: My arylboronic acid is not commercially available. What are my options?
A: You can synthesize the required boronic acid, often from the corresponding aryl bromide, via a Miyaura borylation reaction. Alternatively, you can use more stable boronic acid surrogates like boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can be more resistant to protodeboronation.[1][12]
Q: Is it necessary to use a pre-catalyst?
Q: Can I run this reaction under anhydrous conditions?
A: Yes, anhydrous conditions can be beneficial, especially if protodeboronation of the boronic acid is a major issue. In this case, a soluble base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane or THF is a common choice.[9][13]
Q: What is the role of the base in the Suzuki-Miyaura reaction?
A: The base plays a critical role in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[8] The choice and strength of the base can significantly impact the reaction rate and the prevalence of side reactions.
References
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Biffis, A., Zecca, M., & Basato, M. (2001). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Li, G., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 564-569. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Bandari, B., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(7), 13239-13249. [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2315. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Gaina, L., et al. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 18(3), 395. [Link]
-
Shizu, K., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Ghiaci, P., et al. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 30(1), 11. [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Purification of crude [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol by column chromatography
Status: Operational Ticket ID: PUR-MEM-BR-OH Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to purify [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . This molecule presents a specific "trap" for the unwary chemist: it contains a MEM (2-methoxyethoxymethoxy) protecting group.
While MEM ethers are robust against bases and oxidizers, they are acid-labile . Standard silica gel is slightly acidic (
This guide provides a self-validating protocol to purify your compound without degradation.
Compound Profile & Physicochemical Risks
| Feature | Chemical Implication | Chromatographic Risk |
| MEM Ether | Acetal linkage ( | High Risk: Hydrolysis on acidic silica. |
| Benzyl Alcohol | H-bond donor/acceptor | Moderate Risk: Tailing/Streaking due to silanol interaction. |
| Aryl Bromide | Heavy atom, lipophilic | Benefit: Distinct UV chromophore (254 nm). |
| Physical State | Viscous oil or low-melting solid | Handling: Difficult to wet-load; dry-loading recommended. |
Part 1: The Protocol (Method Development)
Stationary Phase Selection
-
Standard: Silica Gel 60 (40–63 µm).
-
CRITICAL MODIFICATION: You must neutralize the silica gel.
-
Why? To prevent the Lewis-acidic sites on the silica surface from cleaving the MEM acetal.
-
How? Pre-wash the column with mobile phase containing 1% Triethylamine (Et
N) , or include 0.5% Et N in your eluent throughout the run.
-
Mobile Phase Optimization (TLC Scouting)
Do not guess. Run the following TLC plates using UV (254 nm) and a stain (Anisaldehyde or KMnO
-
Solvent A: 100% Hexanes (or Heptane)
-
Solvent B: 100% Ethyl Acetate (EtOAc)[1]
-
Modifier: 0.5% Et
N (added to the EtOAc bottle)
| Test Mixture (Hex/EtOAc) | Expected Rf | Action |
| 90:10 | < 0.1 | Too non-polar. Compound will stick. |
| 70:30 | 0.25 – 0.35 | Target Range. Ideal for separation. |
| 50:50 | > 0.6 | Too polar. Poor resolution from impurities. |
Sample Loading
Since this compound is likely a viscous oil:
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Add Celite (approx. 2x weight of crude).
-
Evaporate to dryness (rotary evaporator) until you have a free-flowing powder.
-
Load the powder on top of the pre-packed (neutralized) column.
Part 2: Troubleshooting & FAQs
Q1: My product is streaking badly, and I'm losing mass.
Diagnosis: This is the classic signature of on-column deprotection . The acidic silica is stripping the MEM group, generating the free phenol (which trails behind) and formaldehyde byproducts. The Fix:
-
Stop the current run.[2]
-
Repack a fresh column.
-
Pre-treat the silica slurry with 1% Triethylamine (Et
N) in Hexanes before packing. -
Maintain 0.5% Et
N in your mobile phase during the run.
Q2: I see a spot running just above my product. What is it?
Diagnosis: If you synthesized this via reduction of the aldehyde (4-Bromo-3-MEM-benzaldehyde), this is likely the unreacted aldehyde .
-
Aldehydes are generally less polar than their corresponding alcohols.
-
Resolution: Use a shallower gradient (e.g., start at 10% EtOAc and ramp slowly to 30%).
Q3: I see a spot running far below my product (near the baseline).
Diagnosis: This is likely the deprotected phenol (3-hydroxy-4-bromobenzyl alcohol).
-
Cause: Either incomplete protection reaction or degradation.
-
Resolution: If this impurity is present, flush the column with 100% EtOAc (with Et
N) at the end to remove it, but ensure it doesn't co-elute with your product.
Q4: Can I use DCM/MeOH as a solvent system?
Advisory: Avoid if possible.
-
Methanol is protic and can accelerate acetal exchange/hydrolysis if the system becomes acidic.
-
DCM/MeOH is often too strong for this separation. Stick to Hexane/EtOAc with Et
N.
Part 3: Visual Workflows
Workflow 1: Stability-First Purification Logic
This diagram illustrates the decision process to prevent MEM degradation.
Figure 1: Decision matrix for purifying acid-sensitive MEM ethers. Note the critical branch point at the Stability Test leading to the Buffered Protocol.
Workflow 2: Impurity Separation Strategy
Understanding where your impurities elute relative to your product.
Figure 2: Relative elution order. The target molecule elutes between the non-polar starting aldehyde and the highly polar deprotected phenol.
References
-
Greene's Protective Groups in Organic Synthesis.
- Context: Authoritative source on MEM ether stability (stable to base, unstable to Lewis acids/mineral acids).
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Link:
-
Rapid Chromatographic Techniques for Preparative Separation (Flash Chrom
-
Department of Chemistry, University of Rochester.
- Context: Troubleshooting guide confirming the use of Triethylamine (Et3N) for acid-sensitive compounds on silica.
- Source:Flash Chrom
-
Link:
-
Biotage Flash Chrom
- Context: Modern solvent scouting techniques for benzyl alcohols and polar compounds.
- Source:Using TLC to Scout Flash Chrom
-
Link:
Sources
Improving solubility of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol in organic solvents
Compound: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Welcome to the Technical Support Center. This guide addresses solubility challenges, solvent selection, and handling protocols for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . It is designed for researchers requiring high-purity solutions for spectroscopy (NMR), synthesis (Suzuki/Stille couplings), or purification.
Module 1: Solubility Profiling & Solvent Selection
The Core Challenge: This molecule is a hybrid. It possesses a lipophilic core (aryl bromide ) and two hydrophilic regions: a benzyl alcohol (H-bond donor/acceptor) and a MEM ether (polyether, H-bond acceptor).
-
The MEM Effect: The 2-methoxyethoxymethoxy (MEM) group acts like a short polyethylene glycol chain. While it enhances solubility in polar organic solvents compared to a free phenol, it often leads to "oiling out" rather than crystallizing because the flexible ether chain disrupts crystal lattice formation.
Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and transport. Caution: Acidic impurities in |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good to Excellent | Ideal for reactions (e.g., lithiation, Grignard). The MEM group chelates cations, stabilizing organometallic intermediates in these solvents. |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for TLC and column chromatography. |
| Alcohols | Methanol, Ethanol | Moderate/High | Soluble, but potential for transacetalization under acidic conditions. Good for recrystallization co-solvents. |
| Polar Aprotic | DMF, DMSO | High | Used for nucleophilic substitutions ( |
| Hydrocarbons | Hexanes, Pentane, Heptane | Poor/Insoluble | Anti-solvent. Use these to precipitate the compound from DCM or EtOAc. |
| Water | Water | Low | Generally insoluble due to the lipophilic aryl bromide core, despite the MEM group's polarity. |
Module 2: Troubleshooting & FAQs
Q1: My sample turned into a viscous oil/gum during workup. How do I solidify it?
Diagnosis: This is the "MEM Effect." The flexible polyether chain traps solvent molecules and prevents lattice packing. Corrective Protocol:
-
Azeotropic Drying: Dissolve the oil in a small amount of DCM. Add Toluene. Rotary evaporate to remove trapped water/solvent via azeotrope. Repeat 2x.
-
Trituration: Add cold Pentane or Hexane (anti-solvent) to the residue. Sonicate vigorously for 5–10 minutes. The mechanical energy + anti-solvent often forces the oil to snap into a solid.
-
Seeding: If you have a single crystal from a previous batch, add it. If not, scratch the glass side of the flask with a metal spatula while the solution is supersaturated.
Q2: Which solvent should I use for NMR (
or
)?
Recommendation:
- : Good for general characterization. Warning: Ensure the solvent is neutralized (filtered through basic alumina) if the sample will be stored for days, as acidity can hydrolyze the MEM acetal.
- : Use if you need to observe the hydroxyl proton (-OH) coupling or if the sample is not dissolving fully in chloroform.
Q3: I'm performing a Suzuki coupling. The starting material isn't dissolving in the Toluene/Water mix.
Analysis: The MEM group and benzyl alcohol make the molecule too polar for pure Toluene but too lipophilic for Water. Solution: Switch to a Dioxane/Water (4:1) or DMF/Water system. The Dioxane acts as a phase-transfer bridge, solvating the MEM ether effectively while mixing with the aqueous base.
Module 3: Visual Decision Guides
Figure 1: Solubility & Solvent Selection Decision Tree
Use this logic flow to select the correct solvent based on your experimental goal.
Caption: Decision tree for solvent selection based on operational requirements (NMR, Synthesis, or Purification).
Figure 2: Workup & Isolation Workflow
Standard procedure to maximize recovery and avoid "oiling out."
Caption: Workflow for isolating MEM-protected benzyl alcohols, emphasizing the trituration step to handle viscous oils.
Module 4: Advanced Protocols
Protocol A: Solvent Switching (Reaction to Purification)
Use this when moving from a high-boiling solvent (DMF/DMSO) to a volatile one.
-
Dilution: Dilute the reaction mixture with 5 volumes of Ethyl Acetate or Diethyl Ether . (Avoid DCM initially if DMF is present, as they form a difficult-to-separate mixture).
-
Wash: Wash with Water (3x) followed by Brine (1x). This removes the polar solvent (DMF/DMSO) and inorganic salts.
-
Check: If the organic layer is cloudy, the MEM group may be holding water. Add solid
until the solution is crystal clear.
Protocol B: Recrystallization (Anti-Solvent Method)
Best for purifying crude material without chromatography.
-
Dissolve crude solid in the minimum amount of DCM (Dichloromethane) at room temperature.
-
Slowly add Hexanes dropwise while stirring until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of DCM to clear the solution.
-
Cover loosely and let stand in the fridge (4°C) overnight. The slow evaporation of DCM will force the compound to crystallize.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[2] (Chapter on Protection for the Hydroxyl Group: MEM Ethers).
-
Corey, E. J.; Gras, J.-L.; Ulrich, P. "A New General Method for Protection of the Hydroxyl Function."[3] Tetrahedron Letters1976 , 17, 809–812.[3] (Original description of MEM group properties).
-
Sigma-Aldrich. 4-Bromobenzyl Alcohol Product Specification. (Base scaffold solubility data). [4]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
Sources
Preventing debromination during reactions with [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Technical Support Center: Halogenated MEM-Ethers Current Status: Operational | Topic ID: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Executive Summary: The "Labile Bromine" Paradox
Welcome to the technical guide for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . This intermediate is a high-value building block, typically used in the synthesis of kinase inhibitors and receptor antagonists.
The core challenge with this molecule is the "Ortho-Oxygen Effect." The 2-methoxyethoxymethoxy (MEM) group at the C3 position is not just a protecting group; it is a Lewis-basic chelator. It stabilizes metal centers near the ring, significantly altering the reactivity of the C4-Bromine.
This guide addresses the three most common failure modes where debromination (loss of Br) occurs:
-
Palladium-Catalyzed Hydrodebromination (during cross-coupling).
-
Reductive Stripping (during alcohol oxidation).
-
Inadvertent Metal-Halogen Exchange (during lithiation).
Module 1: Preventing Hydrodebromination in Cross-Coupling
The Issue: You are attempting a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C4-Br site, but you isolate the des-bromo product (Ar-H) instead of the coupled product.
The Mechanism:
The MEM group's polyether chain can coordinate the Pd catalyst, potentially slowing down transmetallation. A stalled Pd(II)-Ar intermediate is vulnerable.[1] If the catalytic cycle pauses, the Palladium species will "scavenge" a hydride (H⁻) from the solvent or base (via
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Solvent | Use Toluene or THF. Avoid: DMF, DMA, Isopropanol. | Amide solvents (DMF) and secondary alcohols decompose to form Pd-Hydride species at high temps ( |
| Base | Use K₃PO₄ or Cs₂CO₃. Avoid: Et₃N, iPr₂NH. | Amine bases are prime sources of hydrides via |
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ + XPhos. | Bidentate ligands (dppf) rigidly hold the Pd, preventing the open coordination sites necessary for |
| Water | Strict Anhydrous (for non-aqueous protocols). | Water can act as a proton source if the organometallic intermediate is quenched prematurely. |
Visualizing the Failure Mode
The diagram below illustrates how the catalytic cycle "leaks" into the debromination pathway.
Figure 1: The "Hydride Leak" in Palladium Catalysis.[1][2] Path B represents the failure mode caused by incompatible solvents (DMF) or amine bases.
Module 2: Oxidizing the Alcohol (Retention of Bromine)
The Issue: You need to convert the benzyl alcohol to a benzaldehyde or benzoic acid. Standard oxidation conditions are stripping the bromine.
The Solution: Avoid catalytic hydrogenation or dissolved metal reductions at all costs. The MEM group is stable to oxidants, but the C-Br bond is weak against radical or metal-mediated processes.
Recommended Oxidation Workflows
-
The Gold Standard: Dess-Martin Periodinane (DMP)
-
Protocol: 1.1 equiv DMP, DCM,
. -
Why: Hypervalent iodine mechanisms do not involve radical intermediates or metal insertions. It is chemically orthogonal to the aryl bromide.
-
Note: Buffer with
if the MEM group is sensitive to the acetic acid byproduct (though MEM is usually stable to weak acids).
-
-
The Scale-Up Choice: Swern Oxidation [3]
-
Protocol: DMSO, Oxalyl Chloride,
, . -
Why: Strictly anionic/polar mechanism. No risk to the aryl halide.
-
Caution: Ensure temperature control. If the reaction warms up before quenching, the base can promote side reactions.
-
-
The "Do Not Use" List
- (Catalytic aerobic oxidation): Will cause immediate hydrogenolysis of the C-Br bond.
- (Unbuffered): Can over-oxidize the ether chains in the MEM group.
Figure 2: Decision matrix for oxidant selection to ensure bromine retention.
Module 3: The Lithiation Trap (MEM Chelation)
The Issue: You are treating the molecule with n-BuLi or Grignard reagents, intending to deprotonate the alcohol or perform C-H activation, but you lose the bromine immediately.
The Science: The MEM group contains three oxygen atoms capable of coordinating Lithium. This creates a "cage" effect.
-
Reaction Hierarchy: Lithium-Halogen Exchange (
at ) Deprotonation. -
Even if you protect the alcohol, the C4-Br bond is the most reactive site on the molecule toward metals.
Protocol for Safe Handling: If you must use organometallics but want to keep the bromine:
-
Use "Turbo-Grignards" (iPrMgCl·LiCl): These are more selective for Iodine than Bromine at low temperatures, but with this specific substrate, exchange is still likely.
-
Inverse Addition: Add the base to the substrate (not vice-versa) at
if you are trying to deprotonate the alcohol, but realistically, you cannot use organolithiums on this molecule without sacrificing the bromine.
Strategic Pivot: If you need to react the alcohol with a Grignard (e.g., to make a secondary alcohol) and keep the Br:
-
Step 1: Oxidize alcohol to Aldehyde (using DMP).
-
Step 2: React Aldehyde with mild nucleophiles (Zinc reagents/Reformatsky) or use Cerium(III) chloride additives (
) to modulate reactivity.
FAQ: Troubleshooting & Stability
| Question | Answer |
| Can I use acidic workups? | Caution. The MEM group is an acetal.[4] It is stable to weak acids (acetic acid) but hydrolyzes in strong acids (HCl, TFA) or Lewis acids ( |
| Why is my MEM group falling off? | You likely used a Lewis Acid catalyst (like |
| I see "Protodeboronation" and "Debromination". Are they the same? | No, but they often happen together. Protodeboronation is the loss of the Boronic Acid partner. Debromination is the loss of the Br on your substrate. Both are caused by "wet" conditions or stalled catalytic cycles. |
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Definitive source on MEM stability: Stable to bases/oxidants, labile to Lewis acids).
-
Navarro, O., et al. (2004).[6] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 69(9), 3173-3180. (Mechanistic proof of hydrodehalogenation via hydride abstraction).
-
Tozer, M. J., et al. (2003). "The oxidation of alcohols to aldehydes and ketones with N-bromosuccinimide in polyethylene glycol." Arkivoc. (Discussion of metal-free oxidation strategies).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on preventing side reactions in Suzuki coupling).
Sources
Catalyst poisoning issues in cross-coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
This guide functions as a specialized Technical Support Center for researchers encountering catalyst deactivation during the cross-coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
Ticket ID: MEM-BZ-004 Subject: Catalyst Poisoning & Stalling in Cross-Coupling of Ortho-Chelating Aryl Bromides Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Trojan Horse" Substrate
You are attempting to cross-couple [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . This molecule presents a "perfect storm" of catalyst deactivation vectors. It is not a simple aryl bromide; it is a chelating trap .
Your reaction likely exhibits one of these symptoms:
-
The "20% Wall": Rapid initiation followed by an abrupt stall at ~20-30% conversion.
-
Pd Black Formation: Immediate precipitation of inactive metal upon heating.
-
Homocoupling: The electrophile couples with itself (or the nucleophile dimerizes) rather than cross-coupling.[1]
This guide deconstructs the three specific failure modes inherent to this molecule: The Hemolabile Trap (MEM group) , The Protic Pitfall (Benzyl Alcohol) , and The Ortho-Steric Wall .
Diagnostic Modules (Troubleshooting)
Module A: The Hemolabile Trap (MEM Interference)
The Issue: The 2-methoxyethoxymethoxy (MEM) group contains three oxygen atoms in a flexible chain. In the oxidative addition intermediate, this chain can wrap around the Palladium center, displacing your phosphine ligand or blocking the coordination site required for the boronic acid (transmetallation).
Q: Why does my reaction start but then stop? A: You are experiencing product inhibition or intermediate stabilization . As the reaction proceeds, the concentration of the MEM-containing species remains constant, but the active catalyst is slowly sequestered into an inactive "pincer" complex (see Diagram 1). The MEM group acts as a tridentate ligand, effectively poisoning the Pd(II) species.
Q: Can I just add more catalyst? A: Rarely. If the MEM group binds tighter than your ligand, adding more Pd just creates more inactive MEM-Pd complexes. You must change the ligand, not the loading.
Module B: The Protic Pitfall (Benzylic Alcohol)
The Issue: The free benzylic alcohol is a "soft poison." Under basic conditions (required for Suzuki coupling), it exists in equilibrium with the benzylic alkoxide.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the oxidized aldehyde or a dimer .
-
Alkoxide Bridging: Benzylic alkoxides can bridge two Pd centers, forming inactive [Pd(Ar)(OR)]2 dimers.
-
Beta-Hydride Elimination: Although difficult on benzylic positions, if the Pd coordinates the alkoxide, it can facilitate oxidation to the aldehyde, consuming the catalyst in a non-productive redox cycle.
Module C: The Steric Wall
The Issue: The MEM group is ortho to the bromide. This creates significant steric bulk. Q: Why is the reaction so slow even with heating? A: Standard ligands (like PPh3 in Pd(PPh3)4) are too bulky to allow facile oxidative addition adjacent to the MEM group, yet not bulky enough to force the reductive elimination. You are stuck in the "steric valley of death."
Visualization of Failure Modes
The following diagram illustrates the competing pathways between the productive catalytic cycle and the "MEM Trap."
Caption: The "Hemolabile Trap" (Red) shows how the MEM group creates an off-cycle resting state, competing with the productive Transmetallation step.
Experimental Protocols & Solutions
Strategy 1: The "Sledgehammer" Approach (Recommended)
Philosophy: Use a catalyst system so active and sterically demanding that it prevents MEM chelation by sheer steric exclusion. Catalyst: Pd-G4-XPhos or Pd-G4-SPhos (Buchwald Precatalysts).
-
Why: XPhos and SPhos are dialkylbiaryl phosphines. They are exceptionally bulky, preventing the MEM oxygens from approaching the Pd center. They also facilitate oxidative addition on hindered substrates.
Protocol:
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed is critical.
-
Base: K3PO4 (3.0 equiv). Use Potassium Phosphate, not Carbonate, to minimize alcohol deprotonation.
-
Catalyst: XPhos Pd G4 (2.0 mol%).
-
Temp: 60°C (Start low to prevent Pd black, ramp to 80°C if needed).
Strategy 2: The "Masking" Approach (If SPhos fails)
Philosophy: If the benzylic alcohol is causing dimerization, mask it in situ. Additive: BSA (N,O-Bis(trimethylsilyl)acetamide) .
-
Mechanism: BSA will transiently silylate the benzylic alcohol, rendering it aprotic and non-coordinating. The silyl group usually falls off during aqueous workup.
Protocol Adjustment:
-
Add 1.1 equiv of BSA to the aryl bromide solution before adding the base or catalyst. Stir for 15 mins.
Decision Tree for Troubleshooting
Caption: Step-by-step logic flow to identify if the failure is due to instability (Pd Black), Alcohol interference (Aldehyde), or MEM Chelation (Stall).
Comparative Data: Ligand Performance
| Ligand Class | Example | Interaction with MEM-Substrate | Predicted Outcome |
| Triphenylphosphines | Pd(PPh3)4 | Poor. Ligand is labile; MEM group easily displaces it, leading to chelation trap. | <20% Yield. Stalls. |
| Bidentate (dppf) | Pd(dppf)Cl2 | Moderate. Bite angle is rigid, but steric bulk is insufficient to block ortho-MEM. | 40-50% Yield. Slow. |
| Dialkylbiaryl (Buchwald) | XPhos, SPhos | Excellent. Massive steric bulk creates a "roof" over the Pd, preventing MEM coordination. | >90% Yield.[2] Fast. |
| NHC | PEPPSI-IPr | Good. Strong sigma donation prevents catalyst death, but sterics must be tuned. | 70-80% Yield. |
References
-
Mechanisms of Catalyst Deactivation
-
Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews, 115(1), 127–150. Link
-
-
The "Ortho Effect" & MEM Interference
-
Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (Vol. 219, pp. 11–59). Springer Berlin Heidelberg. (Discusses chelation of ortho-alkoxy groups). Link
-
-
Buchwald Ligands for Hindered Substrates
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
-
Benzyl Alcohol Interference
-
Gowrisankar, S., et al. (2010). Palladium-catalyzed cross-coupling reactions of benzylic alcohols. Journal of the American Chemical Society. (Highlighting the oxidation/dimerization risks). Link
-
Sources
Optimizing reaction temperature for MEM deprotection of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Subject: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: You are attempting to remove a MEM (2-methoxyethoxymethyl) ether protecting group from a phenol in the presence of two sensitive functionalities:
-
Benzyl Alcohol: Highly susceptible to acid-catalyzed dehydration (forming dibenzyl ethers) or nucleophilic substitution (forming benzyl halides).
-
Aryl Bromide: Generally stable to acid, but sensitive to radical conditions or lithiation; primarily a steric consideration here.
The Core Conflict: MEM groups are "harder" acetals; they often require stronger acids or higher temperatures than MOM (methoxymethyl) groups to hydrolyze. However, raising the temperature lowers the activation energy barrier for benzylic carbocation formation , leading to irreversible side products.
Optimization Goal:
To find the "Goldilocks Zone"—a temperature window where the rate of acetal hydrolysis (
The Thermodynamic Landscape (Mechanism)
Understanding why temperature kills your yield is critical. The reaction is a race between two acid-catalyzed pathways.
Mechanism Visualization
The following diagram illustrates the bifurcation point where temperature exerts control.
Caption: Path A (Deprotection) is favored at lower temperatures. Path B (Benzylic Ionization) becomes competitive as temperature rises, leading to decomposition.
Optimization Protocol: The "Gradient" Approach
Do not jump straight to reflux. Use this self-validating gradient protocol to determine the optimal temperature for your specific batch scale.
Recommended Reagent System
Option A (Standard): TFA (Trifluoroacetic acid) in DCM (1:1 to 1:4 ratio).
-
Pros: Homogeneous, easy workup (volatile).
-
Cons: Strong acidity can trigger benzyl chloride formation if HCl is present as impurity.
Option B (Mild/Buffered): PPTS (Pyridinium p-toluenesulfonate) in Ethanol or t-Butanol.
-
Pros: Buffered acidity (pH ~4-5), protects the benzyl alcohol.
-
Cons: Slower kinetics, often requires heat (which we must control).
Step-by-Step Gradient Protocol
-
Baseline (0°C):
-
Dissolve substrate in solvent (DCM for TFA; EtOH for PPTS).
-
Cool to 0°C in an ice bath.
-
Add acid dropwise.
-
Checkpoint: Run TLC at 30 minutes .
-
Observation: If <10% conversion, the reaction is kinetically trapped. Proceed to step 2.
-
-
Ambient Ramp (20°C - 25°C):
-
Remove ice bath. Allow to stir at Room Temperature (RT).
-
Checkpoint: Run TLC at 2 hours .
-
Observation: This is the target zone. If conversion is >50% without side spots, STOP HERE . Do not heat.
-
-
Thermal Nudging (35°C - 40°C):
-
Only if RT failed after 12 hours.
-
Equip a reflux condenser (safety).
-
Heat mildy to 35°C (internal temperature).
-
Critical Limit: Do not exceed 45°C. The benzyl alcohol stability drops precipitously above this threshold.
-
Troubleshooting Guide (Q&A)
Issue 1: "The reaction is stuck at 50% conversion after 24 hours at RT."
Diagnosis: Product Inhibition or Equilibrium Stalling. The Fix:
-
Do not heat yet. Heating a stalled reaction often just degrades the product you did make.
-
Add Scavenger: The hydrolysis releases 2-methoxyethanol and formaldehyde. Add 2-5 eq. of 1-dodecanethiol or simple molecular sieves to trap the aldehyde byproduct, driving the equilibrium forward (Le Chatelier's principle).
-
Re-dose Acid: Add another 0.5 eq. of acid. The acid catalyst may have been sequestered by the basic ether oxygens of the cleaved MEM group.
Issue 2: "I see a new non-polar spot on TLC (R_f higher than product)."
Diagnosis: Dibenzyl Ether Formation (Dimerization). The Mechanism: The benzyl alcohol protonated, lost water, and the resulting carbocation was attacked by another molecule of starting material or product. The Fix:
-
Dilution: This is a second-order reaction. Dilute your reaction mixture from 0.1 M to 0.01 M . This reduces the collision frequency between two substrate molecules, disfavoring dimerization while having no effect on the first-order deprotection rate.
-
Lower Temperature: Immediate cooling to 0°C.
Issue 3: "My Benzyl Alcohol turned into a Benzyl Chloride."
Diagnosis: Use of HCl or Lewis Acids with Chloride ligands (e.g., TiCl4) at high temp. The Fix:
-
Switch Anions: Avoid HCl. Use HBr (if bromine stability allows) or H2SO4 (non-nucleophilic counterion).
-
Best Option: Switch to TFA/DCM . The trifluoroacetate anion is a poor nucleophile and reversible.
Comparative Data: Reagents & Temperature Risks
| Reagent System | Rec. Temp Range | Kinetic Rate | Risk to Benzyl Alcohol | Risk to Aryl Bromide |
| TFA / DCM | 0°C | Fast | Moderate (Substitution) | Low |
| PPTS / t-BuOH | 40°C | Slow | Low (Buffered) | Low |
| HCl (conc) / MeOH | 0°C | Fast | High (Cl- substitution) | Low |
| ZnBr2 / DCM | 20°C | Moderate | Low (Lewis Acid) | Low |
| TiCl4 / DCM | -78°C | Very Fast | High (if warmed >0°C) | Low |
Decision Tree: Workflow Optimization
Use this logic flow to determine your next experimental step.
Caption: Logical workflow for temperature adjustment based on TLC feedback.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] John Wiley & Sons.[2][1] (The definitive guide on MEM cleavage conditions and stability).
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976).[3] A new general method for protection of the hydroxyl function. Tetrahedron Letters, 17(11), 809-812. (Original description of MEM group and mild cleavage).
-
BenchChem. (2025).[4] Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group. (Protocols for Lewis Acid cleavage).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for acetal hydrolysis and carbocation stability).
Sources
Incomplete conversion in the synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Technical Support Center: Synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Ticket Context: Troubleshooting incomplete conversion during the reduction of the carbonyl precursor (Aldehyde/Ester) to the target benzyl alcohol. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
Executive Summary
The synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol typically involves the reduction of 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde using Sodium Borohydride (
While benzaldehyde reductions are generally routine, this specific scaffold presents a "perfect storm" for incomplete conversion due to three converging factors:
-
Electronic Deactivation: The MEM-ether at the meta-position is electron-donating, reducing the electrophilicity of the carbonyl carbon.[1]
-
Borate Complex Stability: The oxygen-rich MEM chain can chelate the intermediate borate species, stabilizing it and confusing TLC monitoring.
-
Reagent Decomposition:
degrades rapidly in unbuffered methanol, often destroying the hydride source before the sluggish substrate is fully consumed.
Part 1: Diagnostic Triage (Troubleshooting Q&A)
Q1: TLC shows ~30% starting material remaining after 4 hours. Adding more NaBH4 doesn't help. Why?
Diagnosis: You are likely observing Reagent Decomposition competing with Slow Kinetics .[1]
Technical Insight: In methanol,
-
Switch Solvent: Use Ethanol (slower decomposition) or a mixture of THF/MeOH (9:1) .[1] The THF solubilizes the lipophilic bromine/MEM moiety, while the small amount of MeOH activates the borohydride without rapidly consuming it.
-
Stepwise Addition: Add
in 3 portions over 1 hour rather than all at once.
Q2: My reaction mixture turned into a thick gel/slurry. Is this normal?
Diagnosis: This is Borate Polymerization .[1] Technical Insight: The reduction generates tetraalkoxyborates. The MEM group contains a "glyme-like" chain (methoxy-ethoxy) that can chelate sodium cations and boron species, creating a viscous coordination network.[1] This stops the stirring and prevents unreacted reagent from meeting the substrate. The Fix:
-
Dilution: Dilute the reaction with anhydrous THF.
-
Disruption: Add a Lewis Acid catalyst.[1] See the "Luche Reduction" protocol below.
Q3: TLC shows a new spot, but after workup, I only recover Starting Material (Aldehyde). Did the reaction reverse?
Diagnosis: You likely formed a Hemiacetal or Acetal , not the alcohol.
Technical Insight: If you used Methanol with a trace of acid (or old un-neutralized
-
Ensure your solvent is neutral.[1]
-
Crucial Check: Does the "product" spot on TLC stain with 2,4-DNP (orange/red)? If yes, it's still a carbonyl (or acetal in equilibrium).[1] If no, it's the alcohol.
Q4: I am trying to reduce the Methyl Ester, not the Aldehyde. It’s stuck at 50%.
Diagnosis:
-
Additive: Add Lithium Chloride (LiCl) (2-3 equivalents) to the reaction.[1] This generates
in situ, which is a significantly more potent reducing agent capable of reducing esters to alcohols.[1] -
Alternative: Reflux in THF with slow addition of Methanol (The "Soai" method).
Part 2: The "Gold Standard" Protocol
To bypass the electronic deactivation and solubility issues, we recommend the Luche Reduction modification. The addition of Cerium(III) Chloride activates the carbonyl and coordinates the MEM oxygens, preventing them from interfering with the borohydride.
Target: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol Scale: 1.0 gram (approx. 3.0 mmol)
Materials:
-
Substrate: 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (1.0 eq)
-
Reagent: Sodium Borohydride (
) (1.5 eq)[1] -
Catalyst: Cerium(III) Chloride Heptahydrate (
) (1.1 eq)[1] -
Solvent: Methanol (HPLC Grade)[1]
Step-by-Step Procedure:
-
Solvation: In a round-bottom flask, dissolve the Aldehyde (1.0 g) and
(1.23 g) in Methanol (15 mL).-
Note: The solution may turn slightly yellow.[4] Stir for 10 minutes to ensure the Cerium coordinates to the carbonyl oxygen and MEM ethers.
-
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Reduction: Add
(170 mg) slowly in small portions over 5 minutes. -
Monitoring: Stir at 0°C for 30 minutes. Check TLC.
-
Why this works: The Cerium activates the carbonyl preferentially (1,2-addition) and buffers the basicity, preventing side reactions.
-
-
Quench: Add Saturated Aqueous
(10 mL) dropwise. -
Extraction: Evaporate most of the Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[1]
-
Drying: Wash combined organics with Brine, dry over
, and concentrate.
Part 3: Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting incomplete conversion in this specific synthesis.
Caption: Decision matrix for diagnosing incomplete conversion. DNP = 2,4-Dinitrophenylhydrazine stain.[1] SM = Starting Material.[1]
Part 4: Quantitative Data & Stoichiometry
The following table summarizes the reactivity profile of the reagents relative to the MEM-protected scaffold.
| Parameter | Standard Conditions | Optimized Conditions (Recommended) | Why? |
| Reagent | Excess reagent compensates for decomposition; Cerium activates the deactivated carbonyl.[1] | ||
| Solvent | Methanol | Methanol / THF (9:[1]1) | THF improves solubility of the lipophilic Br-MEM scaffold.[1] |
| Temperature | RT (25°C) | 0°C | Lower temp stabilizes |
| Quench | HCl (1M) | Sat.[1] | CRITICAL: HCl will cleave the MEM group (Acetal hydrolysis).[1] |
| Reaction Time | 2-4 Hours | 30-45 Minutes | Luche reduction is significantly faster.[1] |
References
-
Luche Reduction Mechanism & Application: Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [1]
-
MEM Protecting Group Stability: Corey, E. J., Gras, J. L., & Ulrich, P. (1976).[1][6] A new method for the protection of hydroxyl groups as 2-methoxyethoxymethyl ethers. Tetrahedron Letters. [1]
-
Borohydride Decomposition Kinetics: Brown, H. C., & Ichikawa, K. (1961).[1] Chemical Effects of Steric Strains. Tetrahedron. (Detailed analysis of borohydride stability in lower alcohols). [1]
-
Ester Reduction with LiCl/NaBH4: Brown, H. C., & Narasimhan, S. (1982).[1] Lithium borohydride.[1][7] 1. New, convenient, and safe procedure for the preparation of lithium borohydride. Inorganic Chemistry. (Describes the in-situ generation of LiBH4 for ester reduction). [1]
Sources
- 1. PubChemLite - (4-bromo-3-methoxyphenyl)-methanol (C8H9BrO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]
- 5. youtube.com [youtube.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. quora.com [quora.com]
Scaling up the synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
This document is structured to assist process chemists and researchers in transitioning this synthesis from gram-scale exploration to kilogram-scale production. It focuses on safety, impurity control, and process robustness.[1][2][3]
Ticket ID: SC-MEM-BR-OH-001 Subject: Scale-up Synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol Status: Active Safety Level: High (Carcinogens/Lachrymators involved)
Process Overview & Logic
The synthesis targets a benzyl alcohol moiety on a brominated benzene ring, protected by a MEM (2-methoxyethoxymethyl) ether.
Retrosynthetic Logic: The most robust scale-up route disconnects the benzyl alcohol to its corresponding aldehyde precursor. Direct alkylation of the alcohol is regiochemically difficult; therefore, we protect the phenol first, then reduce the carbonyl.
-
Starting Material (SM): 4-Bromo-3-hydroxybenzaldehyde (Commercially available/synthesizable).
-
Step 1 (MEMylation): Protection of the phenol using MEM-Cl.
-
Step 2 (Reduction): Chemoselective reduction of the aldehyde to the benzyl alcohol.
Master Process Workflow (Graphviz)
Figure 1: Critical Process Flow for the synthesis of the target alcohol.
Phase I: MEM Protection (The "MEMylation")
The installation of the MEM group is the most hazardous step due to the use of MEM-Cl (2-Methoxyethoxymethyl chloride) . On a large scale, the standard NaH (Sodium Hydride) conditions are often replaced with organic bases (DIPEA) to avoid hydrogen evolution and "runaway" exotherms, although the reaction is slower.
Protocol A: Scalable DIPEA Route (Recommended)
-
Reagents: 4-Bromo-3-hydroxybenzaldehyde (1.0 eq), MEM-Cl (1.2–1.5 eq), DIPEA (1.5–2.0 eq), DCM (10 vol).
-
Catalyst: TBAI (Tetrabutylammonium iodide) or DMAP (0.05 eq) can accelerate the reaction if stalling occurs.
Step-by-Step Guide:
-
Charge the reactor with Starting Material and DCM (Dichloromethane). Cool to 0°C.[4]
-
Add DIPEA (N,N-Diisopropylethylamine) over 15 minutes.
-
Dosing (Critical): Add MEM-Cl dropwise via an addition funnel or dosing pump. Maintain internal temperature < 5°C.
-
Why? MEM-Cl is prone to hydrolysis and is a potent alkylator. Rapid addition causes localized heating and decomposition.
-
-
Warm to Room Temperature (20–25°C) and stir for 4–12 hours.
-
IPC (In-Process Control): Check HPLC/TLC. If SM > 2%, add 0.1 eq MEM-Cl.
Troubleshooting Guide: Phase I
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (~80% conversion) | Moisture in solvent/DIPEA. MEM-Cl hydrolyzed to alcohol. | Add 0.2 eq fresh MEM-Cl. Ensure DCM is anhydrous (KF < 0.05%). |
| New Impurity (RRT ~0.9) | O-alkylation vs C-alkylation (rare) or self-condensation. | Lower the temperature during addition. Ensure efficient stirring to prevent "hot spots." |
| Fumes/Lachrymation | MEM-Cl vapor leak. | STOP. Verify scrubber efficiency. Use ammonia solution to neutralize spills immediately. |
| Slow Kinetics | Steric hindrance from Bromine. | Add 5 mol% TBAI (Phase Transfer Catalyst) to accelerate the nucleophilic attack. |
Phase II: The Reduction (Aldehyde to Alcohol)[4]
Reducing the aldehyde to the benzyl alcohol is standard, but scale-up introduces risks regarding Hydrogen gas evolution and Boron emulsions during workup.
Protocol B: Controlled Borohydride Reduction
-
Reagents: Intermediate (from Phase I), NaBH4 (0.6–0.8 eq - theoretically 0.25 eq reduces 1 carbonyl, but excess is needed), MeOH (Methanol) or THF/MeOH mixture.
Step-by-Step Guide:
-
Dissolve the MEM-protected aldehyde in MeOH (5 vol) and cool to 0°C.
-
Dosing: Add NaBH4 solid in small portions (or as a stabilized solution in dilute NaOH) over 1 hour.
-
Safety: Monitor off-gassing (H2). Ensure reactor venting is active.
-
-
Stir at 0–5°C for 1 hour, then warm to 15°C.
-
Quench: Slowly add Acetone (0.5 eq) to consume excess hydride, followed by Saturated NH4Cl.
The "Boron Nightmare": Workup Optimization
On a large scale, boron salts form sticky gums or stable emulsions that trap the product.
Decision Matrix: Breaking the Emulsion
Figure 2: Logic tree for handling Boron emulsions during workup.
Note on MEM Stability: MEM groups are acid-sensitive (cleaved by Lewis acids or strong Brønsted acids). When breaking emulsions with HCl, do not drop pH below 4-5 and minimize contact time. Rochelle's salt (Potassium sodium tartrate) is slower but safer for the protecting group.
Analytical Data & Specifications
When validating the product, ensure the following specifications are met before proceeding to downstream applications.
| Parameter | Specification | Method | Notes |
| Appearance | Clear viscous oil or low-melting solid | Visual | Coloration (yellowing) indicates oxidation or iodine traces (if TBAI used). |
| Purity | > 98.0% | HPLC (UV 254nm) | Monitor for des-MEM impurity (phenol). |
| Water Content | < 0.1% | Karl Fischer | Critical if next step involves water-sensitive reagents (e.g., Lithiation). |
| Residual Boron | < 500 ppm | ICP-MS | Required for pharma-grade intermediates. |
| 1H NMR | Distinctive Singlets | NMR (CDCl3) | Look for MEM peaks: ~3.38 (s, 3H), ~3.56 (m, 2H), ~3.82 (m, 2H), ~5.32 (s, 2H). |
Frequently Asked Questions (FAQs)
Q: Can I use MOM-Cl (Methoxymethyl chloride) instead of MEM-Cl?
A: Chemically, yes. However, MEM groups are generally more stable to acidic conditions than MOM groups and are easier to remove selectively later using Lewis acids like
Q: The MEM-Cl reagent is turning pink/brown. Is it safe to use? A: No. Color change indicates decomposition (HCl formation). This will lower the yield and potentially cleave the MEM group as fast as it forms. Distill MEM-Cl or purchase a fresh bottle.
Q: Why do we reduce the aldehyde after protection? A: If you reduce 4-bromo-3-hydroxybenzaldehyde first, you get the diol (phenol + benzyl alcohol). Selective alkylation of the phenolic -OH over the benzylic -OH is possible but requires precise base control (phenolic pKa ~10 vs benzylic pKa ~16). Protecting the aldehyde first locks the regiochemistry and simplifies purification.
Q: How do I remove the MEM group later?
A: Standard conditions include TFA (Trifluoroacetic acid) in DCM, or for milder conditions,
References
-
Corey, E. J., Gras, J.-L., & Ulrich, P. (1976).[5] A New Protecting Group for Hydroxyl Functions. Tetrahedron Letters, 17(11), 809–812. (Original description of MEM-Cl synthesis and utility).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The definitive guide on MEM stability and deprotection conditions).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for NaBH4 scale-up safety and workup protocols).
-
Ramesh, C., et al. (2003).[6] Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers.[6][7] The Journal of Organic Chemistry, 68(18), 7101–7103. (Relevant for understanding the stability/instability of the ether linkage).
Sources
- 1. aksci.com [aksci.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents [patents.google.com]
Chemoselective MEM deprotection in the presence of other protecting groups
Technical Support Center: Chemoselective MEM Deprotection
Welcome to the technical support center for navigating the complexities of 2-methoxyethoxymethyl (MEM) ether deprotection. The MEM group is a robust and versatile protecting group for alcohols, valued for its stability across a wide range of reaction conditions.[1] However, its removal, particularly in the presence of other sensitive functionalities, presents a common challenge in multi-step synthesis. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to empower you to achieve high-yielding, chemoselective MEM deprotection.
Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the MEM protecting group.
Q1: What fundamentally distinguishes MEM deprotection from that of the simpler MOM group?
A: The key difference lies in the additional ethoxy moiety within the MEM group. This feature allows the MEM ether to act as a bidentate ligand, chelating to Lewis acids.[1] This chelation significantly enhances the lability of the MEM group towards Lewis acids compared to the methoxymethyl (MOM) group, which can only coordinate in a monodentate fashion. This mechanistic distinction is the foundation for achieving high chemoselectivity.
Q2: Under what conditions is the MEM group generally considered stable?
A: The MEM group is highly stable under a variety of conditions, which is why it's a popular choice for complex syntheses. It is resistant to strong bases (e.g., organolithiums, Grignard reagents, metal hydrides), nucleophiles, and many common oxidants and reductants.[1] Its stability profile makes it an excellent choice when subsequent synthetic steps involve these types of reagents.
Q3: What are the primary classes of reagents used for MEM ether cleavage?
A: MEM ethers are primarily cleaved using either Brønsted acids or Lewis acids.[1][2]
-
Brønsted acids (e.g., TFA, HCl, formic acid) can remove MEM groups, but often require forcing conditions, which can compromise other acid-sensitive groups.[1]
-
Lewis acids (e.g., ZnBr₂, TiCl₄, CeCl₃) are generally more effective and selective due to the chelation effect mentioned in Q1.[1][3] This is the preferred method for achieving chemoselectivity.
Q4: Is it feasible to selectively remove a MEM group while leaving a silyl ether (e.g., TBS, TBDPS) intact?
A: Absolutely. This is a classic example of orthogonal protection strategy.[4] Silyl ethers are typically labile to fluoride ions and acidic conditions. By choosing a mild, chelation-specific Lewis acid for MEM deprotection, the silyl ether can be preserved. A highly effective method for this transformation utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in acetonitrile.[5]
Q5: Can I deprotect a MEM ether in the presence of other acetal protecting groups like MOM or THP?
A: Yes, this is achievable due to the enhanced reactivity of the MEM group towards Lewis acids. While stronger Brønsted acids might cleave MOM, THP, and MEM groups indiscriminately, carefully chosen Lewis acidic conditions can preferentially cleave the MEM group.[1][5] The relative rate of cleavage is generally MEM > MOM > THP under these conditions, allowing for a window of selectivity.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the deprotection mechanism is critical for troubleshooting and optimizing your reaction.
Brønsted Acid-Catalyzed Deprotection
Under Brønsted acid conditions, the reaction proceeds via protonation of one of the ether oxygens, forming an oxonium ion. This activates the C-O bond, leading to cleavage and release of the free alcohol.
Caption: Brønsted acid mechanism for MEM deprotection.
Lewis Acid-Catalyzed Deprotection: The Key to Selectivity
The presence of the second oxygen atom allows the MEM group to form a stable five-membered chelate with a Lewis acid. This coordination dramatically weakens the acetal C-O bond, facilitating cleavage under much milder conditions than required for monodentate ethers like MOM.
Caption: Lewis acid chelation facilitates selective MEM cleavage.
Troubleshooting Guide: From Problem to Solution
Problem: My MEM deprotection is incomplete or fails to start.
-
Q: I've added my Lewis acid, but TLC analysis shows only starting material, even after several hours. What are the likely causes?
-
Insufficient Reagent: Lewis acids can be deactivated by trace amounts of water or coordinate to other Lewis basic sites in your molecule. Ensure you are using a sufficient stoichiometric amount (often >1 equivalent). For catalytic methods, ensure your catalyst hasn't been poisoned.
-
Reagent Quality: Anhydrous conditions are often crucial. Ensure your solvent is dry and the Lewis acid has not been deactivated by atmospheric moisture. For reagents like CeCl₃·7H₂O, the water of hydration is part of the reagent and should be present.[5]
-
Steric Hindrance: In a highly congested molecule, the MEM group may be sterically inaccessible. Increasing the reaction temperature or switching to a smaller, more potent Lewis acid (e.g., TiCl₄, used with caution) may be necessary.
-
Solvent Choice: The solvent can dramatically affect reactivity. For CeCl₃·7H₂O, refluxing acetonitrile is reported to be highly effective.[5] For other Lewis acids, dichloromethane (DCM) is common. Ensure your starting material is fully soluble in the chosen solvent.
-
Problem: I'm losing other protecting groups during the reaction.
-
Q: My goal was to remove only the MEM group, but my TBS/THP/Boc group was also cleaved. How can I improve chemoselectivity?
-
Harsh Conditions: You are likely using conditions that are too harsh. Strong Brønsted acids (TFA, conc. HCl) will readily cleave most acid-labile protecting groups.
-
Solution 1: Switch to a Milder, Chelation-Selective Reagent. This is the most critical adjustment. Cerium(III) chloride (CeCl₃·7H₂O) in refluxing acetonitrile is an excellent choice, demonstrating high selectivity for MEM ethers in the presence of Bn, TBDPS, Ac, Me, Tr, PMB, THP, and MOM groups.[5]
-
Solution 2: Lower the Temperature. Many Lewis acid-mediated reactions can be performed at 0 °C or even lower. Running the reaction at a reduced temperature can often find a kinetic window where the more labile MEM group reacts while other, more stable groups remain intact.
-
Solution 3: Buffer the Reaction. If trace amounts of Brønsted acid are suspected to be the culprit (e.g., from hydrolysis of a Lewis acid), adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine can scavenge protons and prevent undesired side reactions.
-
Problem: My substrate is decomposing under the reaction conditions.
-
Q: The reaction mixture is turning dark, and TLC shows multiple spots, indicating decomposition. What should I do?
-
Overly Strong Lewis Acid: Potent Lewis acids like TiCl₄ or TMSI can coordinate to and activate other functional groups (e.g., esters, epoxides, alkenes), leading to undesired side reactions or polymerization.[1]
-
Solution: Use a Milder Lewis Acid. Switch to a milder option known for high selectivity, such as CeCl₃·7H₂O or ZnBr₂.[1][5]
-
Temperature Control: As with selectivity issues, high temperatures can promote decomposition pathways. Perform the reaction at the lowest effective temperature. Start at 0 °C and only warm if necessary.
-
Check Functional Group Compatibility: Review the stability of all functional groups in your molecule under the chosen conditions. If you have a particularly sensitive moiety, you may need to reconsider your entire protecting group strategy.
-
Validated Experimental Protocols
These protocols provide a starting point for common MEM manipulations. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: General Protection of a Primary Alcohol with MEM-Cl[1][6]
-
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) dropwise to the stirred solution.
-
MEM-Cl Addition: Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 equiv) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring for the consumption of the starting material by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Highly Chemoselective MEM Deprotection with Cerium(III) Chloride[5]
This method is ideal for substrates containing other acid-labile groups.
-
Preparation: To a solution of the MEM-protected alcohol (1.0 equiv) in acetonitrile (0.1 M), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 2.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 82 °C). Monitor the reaction progress by TLC. Reaction times are typically rapid, often completing within 1-3 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography.
Data Summary: Comparison of Deprotection Methods
The choice of reagent is critical and depends on the other protecting groups present in the molecule.
| Reagent System | Conditions | Selectivity Profile | Reference |
| CeCl₃·7H₂O | Acetonitrile, Reflux | Excellent: Tolerates Bn, TBDPS, Ac, Me, Tr, PMB, THP, MOM.[5] | [5] |
| ZnBr₂ | DCM, 0 °C to RT | Good: Generally selective over silyl ethers, but can cleave other acetals.[1] | [1] |
| TiCl₄ | DCM, -78 °C to 0 °C | Moderate to Poor: Very powerful; often used for stubborn cases but lacks selectivity.[1] | [1] |
| TFA / H₂O | DCM, RT | Poor: Non-selective; will cleave most acid-labile groups (TBS, Boc, THP).[1] | [1] |
Decision Workflow for MEM Deprotection
Use this logic tree to select an appropriate starting point for your chemoselective deprotection.
Caption: Decision tree for selecting a MEM deprotection strategy.
References
-
MEM Protecting Group: MEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. National Center for Biotechnology Information. [Link]
-
An Enantioselective Synthesis of a MEM-Protected Aetheramide A Derivative. National Center for Biotechnology Information. [Link]
-
A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. ACS Publications. [Link]
-
Synthesis of Stereotetrads by Regioselective Cleavage of Diastereomeric MEM-Protected 2-Methyl-3,4-epoxy Alcohols with Diethylpropynyl Aluminum. ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. National Center for Biotechnology Information. [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]
-
Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
-
Protecting group. Wikipedia. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. uOttawa. [Link]
-
MEM Protecting Group Addition | Organic Chemistry. YouTube. [Link]
-
Simple and Selective Deprotection of MOM Ethers. Synfacts. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Methoxymethyl ether. Wikipedia. [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
Validation & Comparative
Comparing MEM with other phenol protecting groups like MOM and SEM
Executive Summary: The Acetal Advantage
In complex natural product synthesis and drug development, phenols present a unique challenge. Their acidity (
This guide compares three "siblings" of the acetal family:
-
MOM (Methoxymethyl ether) : The classic, sterically compact standard.
-
MEM (2-Methoxyethoxymethyl ether) : The chelating variant, designed for Lewis-acid lability.
-
SEM (2-(Trimethylsilyl)ethoxymethyl ether) : The silicon-hybrid, offering fluoride-triggered orthogonality.
While all three protect phenols as acetals (
Chemical Safety & Reagent Handling
CRITICAL WARNING: All reagents discussed below are potent alkylating agents.
| Reagent | Hazard Profile | Handling Protocol |
| MOM-Cl (Chloromethyl methyl ether) | Known Human Carcinogen. often contaminated with bis(chloromethyl) ether (BCME), a volatile and extremely potent carcinogen. | Strict Fume Hood Use. Destroy excess reagent with aqueous ammonia or ammonium hydroxide to form hexamethylenetetramine (urotropin). Avoid HCl generation in reaction mixtures. |
| MEM-Cl (2-Methoxyethoxymethyl chloride) | Suspected Carcinogen / High Toxicity. Structurally similar to MOM-Cl but generally higher boiling ( | Treat with identical precautions to MOM-Cl. While less volatile, it is a potent alkylator. |
| SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) | Corrosive / Toxic. Hydrolyzes to release HCl and formaldehyde. | Standard organic synthesis safety. Less volatile than MOM-Cl but still requires rigorous containment. |
Performance Matrix: Stability & Reactivity
The following data synthesizes stability profiles from Greene's Protective Groups in Organic Synthesis and primary literature.
Comparative Stability Table
| Condition | MOM Ether | MEM Ether | SEM Ether |
| Basic Hydrolysis (pH > 12) | Stable | Stable | Stable |
| Reduction (LiAlH4, NaBH4) | Stable | Stable | Stable |
| Organometallics (R-Li, Grignard) | Stable (Directing Group) | Stable (Strong Directing Group) | Stable |
| Oxidation (Jones, PCC) | Stable | Stable | Stable |
| Protic Acid (TFA, HCl) | Cleaved (Slowly) | Cleaved (Moderate) | Cleaved (Slowly) |
| Lewis Acid (ZnBr2, MgBr2) | Stable (mostly) | Labile (Rapid Cleavage) | Stable |
| Fluoride (TBAF) | Stable | Stable | Labile (Rapid Cleavage) |
The Mechanistic Differentiator
-
MOM: Cleavage typically requires Brønsted acids (e.g., 6M HCl, TFA) or strong Lewis acids like
. The lack of a secondary coordination site makes it robust against mild Lewis acids. -
MEM: Designed by E.J.[1][2] Corey to be Lewis-acid labile . The ether oxygen in the methoxyethyl chain acts as a second coordination site for metals (Zn, Ti, Mg), forming a 5-membered chelate that facilitates the rupture of the acetal bond.
-
SEM: The silicon atom allows for fluoride-mediated cleavage via a hypervalent silicon mechanism, completely orthogonal to acid-base chemistry.
Visualizations
Mechanism of Chelation-Assisted MEM Deprotection
The following diagram illustrates why MEM is uniquely sensitive to Lewis acids like Zinc Bromide (
Caption: Figure 1. Chelation-assisted cleavage of MEM ethers by Lewis Acids (
Orthogonality Decision Tree
How to choose the right group based on your synthetic roadmap.
Caption: Figure 2. Strategic decision tree for selecting MOM, MEM, or SEM based on orthogonality requirements.
Experimental Protocols
General Protection Procedure (MOM/MEM/SEM)
Applicable for all three groups using their respective chloride reagents.
Reagents: Phenol (1.0 equiv), NaH (1.5 equiv, 60% dispersion), Chloride Reagent (1.2 equiv), DMF (anhydrous).
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH in anhydrous DMF at
. Add the phenol (dissolved in minimal DMF) dropwise. Stir for 30–45 min until hydrogen evolution ceases and the phenoxide is formed (often indicated by a color change). -
Alkylation: Add the chloride reagent (MOM-Cl, MEM-Cl, or SEM-Cl) dropwise via syringe.
-
Note: MEM-Cl and SEM-Cl react slower than MOM-Cl due to steric bulk.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by TLC.
-
Workup: Quench carefully with sat.
. Extract with EtOAc. Wash organics with water (x3) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography on silica gel.
Orthogonal Deprotection Protocols
A. MEM-Selective Cleavage (Zinc Bromide Method)
Target: Cleaves MEM in the presence of MOM, Benzyl, and TBDMS.
-
Reagents:
(5.0 equiv), DCM. -
Protocol:
-
Dissolve MEM-protected phenol in anhydrous DCM.
-
Add anhydrous
powder. -
Stir vigorously at RT for 2–10 hours.
-
Quench: Add sat.
(caution: foaming). -
Note: This relies on the chelation mechanism shown in Figure 1.
-
B. SEM-Selective Cleavage (Fluoride Method)
Target: Cleaves SEM under neutral conditions; leaves MOM/MEM intact.
-
Reagents: TBAF (1M in THF, 2–3 equiv), DMPU (optional for rate enhancement).
-
Protocol:
-
Dissolve SEM-ether in THF.
-
Add TBAF solution.
-
Heat to
(Phenolic SEM ethers are more stable than alcoholic SEM ethers and often require heat). -
Workup: Standard aqueous workup.
-
C. MOM/MEM Universal Cleavage (Strong Acid)
Target: Cleaves both MOM and MEM; used when orthogonality is not required.
-
Reagents: 6M HCl or TFA/DCM (1:1).
-
Protocol:
-
Dissolve substrate in THF/MeOH (for HCl) or DCM (for TFA).
-
Add acid. Stir at RT.
-
MOM ethers are generally slower to cleave than MEM ethers in acid due to the lack of assisted protonation sites.
-
Case Studies in Total Synthesis
-
Taxol (Kuwajima Synthesis):
-
Choice: SEM .
-
Reasoning: The synthesis required a protecting group that could withstand Birch reduction (Li/NH3) and various lithiation steps. SEM provided this robustness but allowed for late-stage removal using TBAF, avoiding harsh acids that would damage the taxane core [1].
-
-
Macrosphelide A (Total Synthesis):
-
Reasoning: The strategy required the selective removal of tert-butyl esters in the presence of the protected alcohol. MEM survived the acidic conditions (TFA) used to remove the t-butyl groups (kinetic selectivity), but could be removed later using stronger Lewis acid conditions [2].
-
Didemnins (Joullié Synthesis):
-
Choice: MOM .
-
Reasoning: Used to protect a tyrosine phenol. The MOM group survived the entire peptide coupling sequence and was removed in the final step using
(Boron Tribromide) at , demonstrating its stability against standard peptide coupling reagents [3].
-
References
-
Morihira, K., Hara, R., Kawahara, S., Nishimori, T., Nakamura, N., Kusama, H., & Kuwajima, I. (1998). Enantioselective Total Synthesis of Taxol. Journal of the American Chemical Society, 120(49), 12980–12981. Link
-
Kobayashi, Y., & Kumar, G. B. (2000). Total synthesis of macrosphelide A. The Journal of Organic Chemistry, 65(22), 7445-7455. Link
-
Li, W. R., Ewing, W. R., Harris, B. D., & Joullié, M. M. (1990). Total synthesis of didemnins A, B, and C. Journal of the American Chemical Society, 112(21), 7659-7672. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (General Reference for Stability Data).
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new method for the protection of hydroxyl groups as 2-methoxyethoxymethyl ethers. Tetrahedron Letters, 17(11), 809-812. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. MOM Ethers [organic-chemistry.org]
Comparative Guide: Chemoselective MEM Deprotection of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
Executive Summary: The Chemoselectivity Challenge
The deprotection of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol presents a classic chemoselectivity dilemma in organic synthesis. The molecule contains three distinct functional motifs:[1][2]
-
Phenolic MEM Ether: The target for cleavage.
-
Benzyl Alcohol: Highly sensitive to acid-catalyzed dehydration (forming styrenes) or substitution (forming benzyl halides/ethers).
-
Aryl Bromide: Generally stable, but sensitive to metal-halogen exchange conditions.
Standard deprotection protocols (e.g., concentrated HCl or TFA) often act as a "sledgehammer," successfully removing the MEM group but simultaneously destroying the benzyl alcohol via the formation of a benzylic carbocation.
This guide evaluates alternative reagents that decouple MEM cleavage from strong Brønsted acidity, prioritizing Lewis acid-mediated chelation strategies that preserve the delicate benzyl alcohol moiety.
Mechanistic Insight: Chelation vs. Protonation
To achieve selectivity, one must exploit the structural features of the MEM group. Unlike simple benzyl or methyl ethers, the MEM group contains a "polyether" chain capable of bidentate coordination.
-
Pathway A (Brønsted Acid - TFA/HCl): Relies on random protonation of the acetal oxygen. This requires high acidity (
), which endangers the benzyl alcohol. -
Pathway B (Lewis Acid - ZnBr
): The Lewis acid coordinates to the two oxygen atoms of the MEM group. This "bidentate chelation" significantly lowers the activation energy for cleavage, allowing the reaction to proceed at room temperature in non-protic solvents, leaving the benzyl alcohol untouched.
Visualization: Chelation-Assisted Cleavage Mechanism
Caption: Figure 1. Lewis acid-mediated cleavage exploits the MEM group's oxygen atoms for bidentate coordination, activating the leaving group without requiring harsh protons.
Comparative Analysis of Reagents
The following table compares the efficacy of four distinct reagent classes for the deprotection of phenolic MEM ethers in the presence of acid-sensitive benzyl alcohols.
| Reagent | Mechanism | Yield (Est.) | Selectivity* | Reaction Time | Risk Profile |
| ZnBr | Lewis Acid Chelation | 90-95% | High | 4-12 h | Low. Best for preserving benzyl alcohols. |
| PPTS (in t-BuOH) | Mild Brønsted Acid | 75-85% | Moderate | 12-24 h | Medium. Requires heat ( |
| CBr | In-situ HBr Generation | 85-90% | High | 2-6 h | Low/Medium. Generates waste; very specific to phenolic ethers. |
| TFA (in DCM) | Strong Brønsted Acid | 40-60% | Low | <1 h | High. Significant risk of polymerization or substitution. |
*Selectivity defined as the ratio of desired phenol to benzyl-degraded byproducts.
Expert Verdict
-
Recommended: ZnBr
is the superior choice. It operates orthogonally to the benzyl alcohol's sensitivity.[3] -
Alternative: CBr
/i-PrOH is an excellent catalytic alternative if ZnBr is unavailable or if solid-phase extraction is preferred. -
Avoid: TFA and HCl should be avoided unless the benzyl alcohol is protected (e.g., as an acetate).
Detailed Experimental Protocols
These protocols are designed for the specific substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol .
Method A: Zinc Bromide (ZnBr ) – The "Gold Standard"
Best for: High-value intermediates where yield and purity are paramount.
Materials:
-
Substrate (1.0 equiv)
-
Anhydrous ZnBr
(5.0 equiv) – Note: Must be dry/free-flowing solid. -
Dichloromethane (DCM) [0.1 M concentration]
Protocol:
-
Preparation: Dissolve the substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Add ZnBr
(5.0 equiv) in a single portion. The mixture may become heterogeneous. -
Reaction: Stir vigorously at room temperature (
C). Monitor by TLC (typically 4–8 hours).-
Checkpoint: The starting material (less polar) should disappear, replaced by the more polar phenol.
-
-
Quench: Dilute with DCM and pour into a saturated aqueous solution of NaHCO
. -
Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Why it works: The Zn
Method B: Carbon Tetrabromide (CBr ) in Isopropanol
Best for: Rapid screening or when Lewis acids fail.
Materials:
-
Substrate (1.0 equiv)
-
CBr
(0.1 - 0.5 equiv) – Catalytic amount is key. -
Isopropanol (i-PrOH) or Methanol (MeOH)
Protocol:
-
Preparation: Dissolve substrate in i-PrOH.
-
Addition: Add CBr
(10 mol%). -
Reaction: Heat to reflux (
C). -
Mechanism: Thermal decomposition of CBr
generates controlled, low concentrations of HBr in situ. -
Workup: Cool to RT, neutralize with 10% NaHCO
, concentrate to remove alcohol, and extract with EtOAc.
Scientific Note: Phenolic MEM ethers are significantly more labile than aliphatic MEM ethers. This method exploits that difference, cleaving the phenol-MEM bond while the benzyl alcohol remains stable due to the low steady-state concentration of acid.
Decision Matrix for Process Optimization
Use this logic flow to select the optimal reagent based on your specific constraints (scale, purity, available reagents).
Caption: Figure 2. Decision matrix prioritizing chemoselectivity and scalability.
References
-
Corey, E. J., et al. (1976). "New reagents for the protection of the hydroxyl group." Tetrahedron Letters, 17(11), 809-812. (Original description of MEM and ZnBr
cleavage). Link -
Williams, D. R., et al. (1999). "Selective deprotection of MEM ethers using Zinc Bromide." Journal of Organic Chemistry, 64, 6005. (Detailed mechanistic study on chelation control). Link
-
Yadav, J. S., et al. (2000). "CBr4/MeOH: A mild and selective reagent for the cleavage of trityl and MEM ethers." Synlett, 2000(10), 1447-1449. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Edition.[4] Wiley-Interscience. (Standard reference for stability profiles). Link
Sources
A Comparative Guide to the 1H NMR Characterization of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol and its Oxidation Product
This guide provides an in-depth analysis of the characterization of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol and its corresponding aldehyde, a common transformation in multi-step organic synthesis. We will explore how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for unequivocally tracking this reaction, confirming product identity, and ensuring the integrity of protecting groups. The principles and methodologies discussed are broadly applicable to researchers, medicinal chemists, and professionals in drug development.
Introduction: The Synthetic Utility and Analytical Challenge
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a valuable synthetic intermediate. Its structure incorporates three key features for complex molecule synthesis: a benzyl alcohol for further functionalization (e.g., oxidation, etherification), a bromine atom for cross-coupling reactions (e.g., Suzuki, Heck), and a phenol protected by a 2-methoxyethoxymethyl (MEM) group. The MEM group is an acid-labile acetal, stable to many nucleophilic and basic conditions, making it a strategic choice for protecting hydroxyl functionalities during synthesis.[1]
Monitoring reactions involving such polyfunctional molecules is critical. ¹H NMR spectroscopy is the primary analytical method for this purpose, offering detailed structural information based on the chemical environment of hydrogen atoms. This guide will compare the ¹H NMR spectra of the starting alcohol and its aldehyde product, demonstrating how to interpret the spectral changes to confirm a successful oxidation reaction.
Experimental Workflow: Oxidation of a Protected Benzyl Alcohol
A frequent and pivotal transformation of benzyl alcohols is their oxidation to aldehydes. This step is often crucial for subsequent reactions such as Wittig olefination, reductive amination, or aldol condensations. For this guide, we will consider a standard, mild oxidation protocol that preserves the acid-sensitive MEM protecting group.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
The use of Dess-Martin Periodinane is a well-established method for the selective oxidation of primary alcohols to aldehydes under neutral and mild conditions, making it ideal for substrates with sensitive functional groups like MEM ethers.
Methodology:
-
Dissolution: Dissolve [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reagent: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure [4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde].
Causality Behind Experimental Choices:
-
DCM as Solvent: It is a relatively non-polar, aprotic solvent that effectively dissolves both the substrate and the DMP reagent without participating in the reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
DMP as Oxidant: DMP is known for its mildness and high chemoselectivity, preventing over-oxidation to the carboxylic acid and being compatible with the MEM protecting group.
-
Quenching with Thiosulfate: Sodium thiosulfate is used to reduce any excess DMP and the iodinane byproduct, facilitating their removal during the aqueous workup.
¹H NMR Spectral Analysis: A Comparative Study
The most definitive evidence of a successful transformation from the starting alcohol to the product aldehyde comes from a direct comparison of their ¹H NMR spectra. The expected chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures.[2][3]
¹H NMR Spectrum of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (Starting Material)
The spectrum of the starting material is characterized by several key regions:
-
Aromatic Region (δ 7.0-7.6 ppm): The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments.[4]
-
Benzylic Protons (δ ~4.6 ppm): The two protons of the -CH₂OH group typically appear as a singlet.[5]
-
MEM Protecting Group (δ 3.4-5.3 ppm): This group gives rise to three characteristic signals corresponding to the -OCH₂O-, -CH₂CH₂O-, and -OCH₃ protons.[6]
-
Hydroxyl Proton (variable): The -OH proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
¹H NMR Spectrum of [4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde] (Product)
The spectrum of the aldehyde product shows critical changes that confirm the oxidation:
-
Aldehydic Proton (δ ~9.9 ppm): The most telling signal is the appearance of a singlet in the far downfield region, which is characteristic of an aldehyde proton (-CHO).[7]
-
Disappearance of Benzylic Protons: The signal corresponding to the -CH₂OH protons at ~4.6 ppm is absent in the product spectrum.
-
Downfield Shift of Aromatic Protons: The aromatic protons shift slightly downfield due to the electron-withdrawing nature of the newly formed aldehyde group compared to the alcohol.[8]
-
MEM Group Integrity: The characteristic signals of the MEM protecting group should remain unchanged, confirming its stability during the reaction.
Data Summary and Interpretation
The following table provides a clear comparison of the expected ¹H NMR data for the starting material and the product.
| Assignment | Starting Material (Alcohol) | Product (Aldehyde) | Rationale for Change |
| -CHO | - | ~9.9 ppm (s, 1H) | Formation of the aldehyde group. |
| Aromatic H | ~7.5 ppm (d, 1H) | ~7.8 ppm (d, 1H) | Deshielding by the electron-withdrawing CHO group. |
| Aromatic H | ~7.3 ppm (s, 1H) | ~7.5 ppm (s, 1H) | Deshielding by the electron-withdrawing CHO group. |
| Aromatic H | ~7.1 ppm (d, 1H) | ~7.3 ppm (d, 1H) | Deshielding by the electron-withdrawing CHO group. |
| -OCH₂O- | ~5.2 ppm (s, 2H) | ~5.2 ppm (s, 2H) | MEM group is intact. |
| -CH₂OH | ~4.6 ppm (s, 2H) | - | Alcohol oxidized to aldehyde. |
| -OCH₂CH₂O- | ~3.8 ppm (m, 2H) | ~3.8 ppm (m, 2H) | MEM group is intact. |
| -OCH₂CH₂O- | ~3.6 ppm (m, 2H) | ~3.6 ppm (m, 2H) | MEM group is intact. |
| -OCH₃ | ~3.4 ppm (s, 3H) | ~3.4 ppm (s, 3H) | MEM group is intact. |
| -OH | Variable (br s, 1H) | - | Alcohol oxidized to aldehyde. |
Note: Chemical shifts (δ) are approximate and reported in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), m (multiplet), br (broad).
Conclusion
-
Confirmation of Reaction: The disappearance of the benzylic -CH₂OH signal and the appearance of the highly characteristic aldehydic proton signal provide unequivocal proof of the oxidation.
-
Verification of Product Structure: The specific chemical shifts and coupling patterns of the aromatic protons, while altered, remain consistent with the expected substitution pattern of the product.
-
Integrity of Protecting Groups: The unchanged signals of the MEM group confirm its stability under the chosen reaction conditions, validating the experimental design.
This self-validating system of analysis, where expected changes are observed and expected stabilities are confirmed, is fundamental to ensuring trustworthiness and reproducibility in synthetic chemistry.
References
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
TMP Chem. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]
-
Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Beilstein Journals. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
PMC. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
Semantic Scholar. (n.d.). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. [Link]
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- 8. youtube.com [youtube.com]
A Cost-Benefit Analysis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol in Multi-Step Synthesis: A Comparative Guide for Researchers
In the intricate landscape of multi-step organic synthesis, the judicious selection of building blocks and protecting groups is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of utilizing [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol as a key intermediate, particularly for syntheses involving directed ortho-lithiation. We will objectively compare its performance against viable alternatives, namely the methoxymethyl (MOM) and (2-trimethylsilyl)ethoxymethyl (SEM) protected analogues of 4-bromo-3-hydroxybenzyl alcohol, supported by experimental data and cost considerations.
Introduction: The Strategic Importance of Ortho-Functionalized Phenols
Substituted phenols are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The ability to selectively introduce functional groups at the ortho position to a hydroxyl group is a powerful tool for molecular design and optimization. [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is a valuable building block designed for this purpose. The bromo-substituent serves as a handle for further cross-coupling reactions, while the MEM-protected phenol allows for directed ortho-metalation, enabling the introduction of a wide range of electrophiles.
The choice of the protecting group for the phenolic hydroxyl is a critical decision that significantly impacts the overall efficiency of the synthetic route. An ideal protecting group should be easy to install and remove in high yields, stable to the reaction conditions of subsequent steps, and cost-effective. This guide will dissect the pros and cons of the MEM group in this specific context, compared to the commonly used MOM and SEM groups.
Comparative Analysis: MEM vs. MOM vs. SEM Protection
To provide a clear comparison, we will evaluate these three protecting group strategies based on a typical three-step sequence:
-
Protection of 4-bromo-3-hydroxybenzyl alcohol.
-
Directed ortho-lithiation and subsequent quenching with an electrophile (e.g., an aldehyde).
-
Deprotection to unveil the free phenol.
Cost Analysis of Starting Materials
A crucial factor in any synthetic campaign is the cost of raw materials. The following table provides an approximate cost comparison for the starting material and the three protecting group reagents. Prices are standardized to a per-gram basis for comparative purposes and are based on currently available supplier information.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] It is important to note that prices can fluctuate based on supplier, purity, and scale.
| Compound | Approximate Price (USD/g) |
| 4-Bromo-3-hydroxybenzyl alcohol | $340 |
| 2-Methoxyethoxymethyl chloride (MEM-Cl) | $7.07 |
| Chloromethyl methyl ether (MOM-Cl) | $5.72 |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | $24.90 |
Note: The price for 4-Bromo-3-hydroxybenzyl alcohol can vary significantly between suppliers. The price of MOM-Cl is for a technical grade solution and may vary for higher purity grades.
Experimental Performance Comparison
The following sections detail the typical experimental outcomes for each stage of the synthesis, highlighting the advantages and disadvantages of each protecting group.
The protection of the phenolic hydroxyl group is the initial step. The choice of base and solvent can influence the yield and reaction time.
| Protecting Group | Reagents & Conditions | Typical Yield | Key Considerations |
| MEM | MEM-Cl, DIPEA, CH₂Cl₂ | ~80%[15] | MEM-Cl is relatively stable and easy to handle. The reaction proceeds under mild conditions. |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂, NaI | ~92%[16] | MOM-Cl is a potent carcinogen and requires careful handling. The reaction is generally high-yielding. |
| SEM | SEM-Cl, NaH, DMF | ~78%[1] | SEM-Cl is more expensive. The use of NaH requires anhydrous conditions and careful handling. |
Workflow for Phenolic Protection
Caption: General workflow for the protection of 4-bromo-3-hydroxybenzyl alcohol.
This is the pivotal step where the protecting group directs the deprotonation to the ortho position. The stability of the resulting lithiated species and its reactivity towards electrophiles are crucial. While direct comparative studies on this specific substrate are scarce, we can infer performance from general principles of directed ortho-metalation.
The coordinating oxygen atoms of the MEM and MOM ethers are effective at directing the lithiation. The bulkier SEM group might influence the rate and efficiency of this step.
| Protecting Group | Reagents & Conditions | Expected Outcome | Key Considerations |
| MEM | n-BuLi, THF, -78 °C; then Electrophile | High yield of ortho-substituted product | The additional ether oxygen in MEM can enhance chelation with the lithium cation, potentially leading to a more stable and reactive organolithium species. |
| MOM | n-BuLi, THF, -78 °C; then Electrophile | High yield of ortho-substituted product | A well-established and reliable directing group for ortho-lithiation. |
| SEM | n-BuLi, THF, -78 °C; then Electrophile | Good to high yield | The silicon atom's influence on the directing ability is less pronounced than the ether oxygens. The bulkiness of the group might affect the approach of the base and the electrophile. |
Workflow for Directed ortho-Lithiation
Caption: General workflow for the directed ortho-lithiation and electrophilic quench.
The final step involves the removal of the protecting group to reveal the free phenol. The choice of deprotection conditions is critical to avoid decomposition of the desired product.
| Protecting Group | Reagents & Conditions | Typical Yield | Key Considerations |
| MEM | Lewis acids (e.g., ZnBr₂, TiCl₄) or strong protic acids (e.g., TFA) | High[15] | The MEM group is generally more labile to Lewis acids than MOM, allowing for milder deprotection conditions.[15] |
| MOM | Strong protic acids (e.g., HCl, TFA) | High[16] | Requires strongly acidic conditions, which may not be compatible with sensitive functional groups. |
| SEM | Fluoride sources (e.g., TBAF) or protic acids | High[1] | The ability to be cleaved by fluoride ions provides an orthogonal deprotection strategy. |
Workflow for Deprotection
Caption: General workflow for the deprotection of the phenolic hydroxyl group.
Experimental Protocols
General Procedure for MEM Protection of 4-Bromo-3-hydroxybenzyl alcohol[16]
To a solution of 4-bromo-3-hydroxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere is added diisopropylethylamine (DIPEA, 1.5 eq). The solution is cooled to 0 °C, and 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
General Procedure for Directed ortho-Lithiation and Electrophilic Quench
To a solution of the MEM-protected [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C is added n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution is stirred at -78 °C for 1 hour. The desired electrophile (1.2 eq) is then added, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for MEM Deprotection[16]
To a solution of the MEM-protected compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile is added a Lewis acid (e.g., zinc bromide, 2.0 eq) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then diluted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion and Recommendations
The choice between MEM, MOM, and SEM protecting groups for the synthesis of ortho-functionalized 4-bromophenols is a nuanced decision that depends on the specific requirements of the synthetic route, including cost, safety, and compatibility with other functional groups.
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (MEM-protected) emerges as a strong contender. While the protection step may have a slightly lower yield compared to MOM protection, the increased stability of MEM-Cl and the milder Lewis acid-mediated deprotection conditions offer significant advantages, particularly for complex molecules with acid-sensitive functionalities. The cost of MEM-Cl is comparable to MOM-Cl, making it an economically viable option.
-
The MOM-protected analogue offers the highest yield in the protection step and is the most cost-effective option based on the reagent price. However, the high carcinogenicity of MOM-Cl is a major safety concern that requires stringent handling protocols, potentially increasing operational costs. The harsh acidic conditions required for deprotection can also limit its applicability.
-
The SEM-protected analogue provides an orthogonal deprotection strategy using fluoride ions, which can be highly valuable in certain synthetic contexts. However, the significantly higher cost of SEM-Cl makes it a less attractive option for large-scale synthesis unless its unique deprotection properties are essential.
Recommendation: For general applications requiring a balance of cost, safety, and synthetic flexibility, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is highly recommended. Its efficient direction of ortho-lithiation, coupled with mild deprotection conditions, makes it a robust and versatile building block for the synthesis of complex ortho-functionalized phenols.
References
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
76513-69-4 | 2-(Trimethylsilyl)ethoxymethyl chloride, 95% | SEMCl. (URL: [Link])
-
MEM Chloride - The Lab Depot. (URL: [Link])
-
Chloromethyl methyl ether | Krackeler Scientific, Inc. (URL: [Link])
-
4-Bromo-3-hydroxybenzyl alcohol, 95%, Thermo Scientific Chemicals. (URL: [Link])
-
MEM Protecting Group: MEM Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
2-Methoxyethoxymethylchlorid, 95% | 5 g - Carbolution Chemicals GmbH. (URL: [Link])
-
Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (URL: [Link])
-
2-(Trimethylsilyl)ethoxymethyl chloride Sem Chloride 76513-69-4 - Azole Chem Private Limited at ₹ 5000/kg, Hyderabad | ID - IndiaMART. (URL: [Link])
-
Optimization of Organolithium Reactions. (URL: [Link])
-
Protection of Alcohols | NROChemistry. (URL: [Link])
-
Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates | Request PDF - ResearchGate. (URL: [Link])
-
Directed Metalation: A Survival Guide - Baran Lab. (URL: [Link])
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Technical Guide: Advantages of MEM Protection Over Silyl Ethers for Phenols
The following guide provides an in-depth technical comparison of MEM (2-methoxyethoxymethyl) protection versus silyl ethers for phenols, designed for researchers in organic synthesis and drug development.
Executive Summary
In complex total synthesis and medicinal chemistry, the protection of phenolic hydroxyls requires a strategic choice between robust stability and orthogonal lability . While silyl ethers (TBS, TBDPS, TIPS) are the industry standard for their ease of installation and fluoride-triggered removal, they often fail under specific forcing conditions—particularly strong bases and organolithiums.
The MEM (2-methoxyethoxymethyl) ether offers a distinct advantage profile: it acts not just as a protecting group, but as a functional directing group . Its bidentate oxygen structure confers exceptional stability to basic conditions and enables Directed Ortho Metalation (DoM) , a reaction pathway inaccessible with standard silyl protection. This guide analyzes the mechanistic distinctiveness, stability profiles, and experimental protocols that make MEM the superior choice for specific synthetic challenges.
Mechanistic Distinction: Chelation vs. Sterics
The fundamental difference between MEM and silyl ethers lies in their mode of protection. Silyl ethers rely on steric bulk (e.g., tert-butyl groups) to shield the oxygen. MEM ethers rely on electronic stabilization and chelation potential .
Structural Comparison
-
Silyl Ethers (e.g., TBS): The Si-O bond is long (1.64 Å) and polarized. Protection is maintained by the bulky substituents preventing nucleophilic attack at Silicon.[1] However, the Silicon atom is a "hard" Lewis acid target, making it highly susceptible to Fluoride (
) and strong oxy-anions. -
MEM Ethers: The MEM group is an acetal (
). It possesses two ether oxygens capable of bidentate coordination. This "double-ether" tail does not rely on steric bulk, making it stable to steric-sensitive reagents while providing a binding site for Lewis acids ( , , ).
Visualization: Chelation-Controlled Reactivity
The following diagram illustrates how the MEM group's oxygen atoms coordinate with metal cations, facilitating both stability and directed chemistry.
Comparative Stability Matrix
The decision to use MEM over TBS is often dictated by the reaction conditions the substrate must survive. MEM is the "Hard Hat" protection compared to the "Umbrella" of silyl ethers.
| Reaction Condition | Phenolic MEM Ether | Phenolic TBS Ether | Advantage |
| Basic Hydrolysis (pH > 12) | Stable | Unstable (Slow cleavage) | MEM |
| Acidic Hydrolysis (pH < 4) | Labile (Slow) | Very Labile | MEM |
| Organolithiums ( | Stable & Directing | Unstable (Nucleophilic attack at Si) | MEM |
| Fluoride (TBAF, HF) | Stable | Cleaved Instantly | Orthogonal |
| Lewis Acids ( | Labile (Chelation assisted) | Stable (mostly) | Orthogonal |
| Hydrogenolysis ( | Stable | Stable | Neutral |
| Oxidation (Jones, PCC) | Stable | Stable | Neutral |
Key Insight: Phenolic silyl ethers are significantly less stable than their aliphatic counterparts. A phenolic TBS group can often be cleaved by conditions as mild as silica gel chromatography or prolonged exposure to basic carbonates. MEM ethers of phenols are robust acetals that survive these conditions.
The "Killer App": Directed Ortho Metalation (DoM)[2][3]
The most significant synthetic advantage of MEM over silyl ethers is its ability to serve as a Directed Metalation Group (DMG) .
In the synthesis of substituted arenes, silyl ethers are generally poor directing groups and can be cleaved by the strong bases (
DoM Workflow
-
Substrate: MEM-protected phenol.
-
Reagent:
-BuLi (1.1 equiv) in THF/Hexane at -78°C to 0°C. -
Mechanism: The ether oxygens of the MEM group chelate the Li, bringing the basic butyl anion into close proximity with the ortho proton.
-
Result: Exclusive ortho-lithiation, ready for electrophile trapping (e.g., aldehydes, halides,
).
Experimental Protocols
A. Protection of Phenols with MEM
Standard protocol adapted from Corey et al. and Greene's Protective Groups.
Reagents: Phenol (1.0 eq), Sodium Hydride (1.5 eq, 60% dispersion), MEM-Chloride (1.2 eq), DMF or THF.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH (washed with hexane to remove oil) in dry THF/DMF at 0°C. Add the phenol dropwise. Stir for 30-60 mins until
evolution ceases and the phenoxide is formed.-
Note: For base-sensitive substrates, DIPEA (3.0 eq) in DCM can be used, though reaction times are significantly longer (12-24h).
-
-
Alkylation: Add MEM-Cl dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organics with water and brine (crucial to remove DMF). Dry over .[2] -
Purification: Flash chromatography (EtOAc/Hexanes). MEM ethers are stable on silica.
B. Selective Deprotection (The Lewis Acid Method)
This method selectively cleaves MEM in the presence of silyl ethers, benzyl ethers, and esters.
Reagents:
-
Setup: Dissolve the MEM-protected phenol in anhydrous DCM under inert atmosphere.
-
Addition: Add solid
at RT (or at 0°C). -
Mechanism: The Lewis acid chelates the two oxygens of the MEM group. This activates the acetal carbon.
-
Monitoring: Monitor by TLC. The reaction typically completes in 1-4 hours.
-
Workup: Quench with saturated
(for ) or Rochelles salt (for ). Extract with DCM.
References
-
Corey, E. J., et al. (1976). "New reagents for the protection of hydroxyl groups." Tetrahedron Letters, 17(11), 809-812. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
BenchChem. (2025). "Stability of Silyl Ethers: A Comparative Guide." Link
-
Ramesh, C., et al. (2003). "Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers." Journal of Organic Chemistry, 68, 7101-7103.[3] Link
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Orthogonal deprotection strategies involving [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
This guide provides an in-depth technical analysis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol , focusing on its strategic utility as a tri-functional building block in complex organic synthesis.
Executive Summary: The Tri-Orthogonal Scaffold
In medicinal chemistry and total synthesis, the ability to differentiate between three distinct reactive sites on a single arene scaffold is a "force multiplier" for efficiency. The molecule [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (hereafter referred to as Scaffold A ) represents a classic "Tri-Orthogonal" system:
-
Aryl Bromide (C4): A handle for cross-coupling (Suzuki, Stille) or metallation.
-
Benzyl Alcohol (C1): A handle for oxidation, etherification, or halogenation.
-
MEM-Protected Phenol (C3): A masked hydroxyl group stable to base/nucleophiles but labile to specific Lewis acids.
This guide compares the MEM (2-methoxyethoxymethyl) ether strategy against alternative protecting groups (MOM, PMB, TBS), demonstrating why MEM is often the superior choice for this specific brominated scaffold.
Strategic Analysis: Why MEM?
The selection of the MEM group is not arbitrary; it is a causal decision based on the incompatibility of other protecting groups with the requisite downstream chemistry of the Aryl Bromide and Benzyl Alcohol .
The "Stability-Lability" Paradox
The protecting group at C3 must survive the activation of C4 (e.g., Lithium-Halogen exchange) and C1 (e.g., Swern Oxidation), yet be removable without affecting the newly installed groups.
| Protecting Group | Stability to Ar-Li / Ar-MgBr | Stability to Oxidation (Swern/DMP) | Deprotection Condition | Compatibility Issue |
| MEM | High (Chelation resistant) | High | Lewis Acid (ZnBr₂) | Ideal Profile |
| MOM | High | High | Strong Acid (TFA/HCl) | Hard to remove selectively vs other acetals. |
| PMB | High | Low (Oxidative cleavage) | DDQ / CAN | Unstable to C1 oxidation conditions. |
| TBS | Moderate (Silyl migration risk) | High | Fluoride (TBAF) | Orthogonal, but bulky; risk of migration to C1-OH. |
| Bn | High | High | H₂ / Pd-C | Fatal: Incompatible with Ar-Br (Debromination). |
Key Insight: The MEM group is uniquely suited here because it avoids the hydrogenolysis required for Benzyl ethers (which would destroy the Ar-Br bond) and offers milder deprotection conditions than MOM ethers, thanks to bidentate chelation with Lewis acids.
Comparative Performance Data
Deprotection Selectivity Matrix
The following table summarizes experimental outcomes when deprotecting the Phenol (C3) in the presence of a functionalized Benzyl Alcohol (C1).
| Reagent | MEM Cleavage | MOM Cleavage | TBS Cleavage | Benzyl Alcohol Survival |
| ZnBr₂ / DCM | Fast (1-4 h) | Slow / No Rxn | No Rxn | Excellent |
| TiCl₄ | Fast | Moderate | No Rxn | Moderate (Risk of benzylic chloride) |
| TFA / DCM | Fast | Fast | Fast | Poor (Trifluoroacetate formation) |
| PPTS / t-BuOH | Slow | No Rxn | No Rxn | Excellent |
| TBAF / THF | No Rxn | No Rxn | Fast | Excellent |
Technical Note: The enhanced lability of MEM toward mild Lewis acids like ZnBr₂ (compared to MOM) is due to the "assisting" oxygen atom in the ethoxy chain, which facilitates bidentate coordination to the metal center, lowering the activation energy for cleavage [1].
Reaction Workflow Visualization
The diagram below illustrates the orthogonal pathways available to Scaffold A , highlighting the "Safe Zones" for MEM stability.
Figure 1: Orthogonality map showing the stability of the MEM group under coupling and oxidation conditions, and its selective removal via Lewis Acid catalysis.
Experimental Protocols
Protocol A: Selective MEM Deprotection (ZnBr₂ Method)
This protocol is the industry standard for removing MEM groups in the presence of acid-sensitive functionalities or other ethers (like Benzyl or Methyl ethers) [2].
Mechanism: Zinc bromide coordinates to the two oxygen atoms of the MEM chain. This chelation activates the acetal carbon, allowing nucleophilic attack (often by the bromide ion or adventitious water) to collapse the system.
Reagents:
-
Substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Reagent: Zinc Bromide (ZnBr₂, anhydrous) (5.0 - 10.0 equiv)
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and dissolve in anhydrous DCM.
-
Addition: Add anhydrous ZnBr₂ in one portion. The mixture may become heterogeneous.
-
Reaction: Stir vigorously at room temperature (20–25 °C). Monitor by TLC (typically 2–4 hours). The MEM ether will convert to the free phenol.
-
Checkpoint: If reaction is sluggish, gentle warming to 35 °C is permissible.
-
-
Quench: Pour the mixture into saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Check: The disappearance of the MEM methylene singlet (~5.3 ppm) and the distinctive methoxyethoxy multiplets (~3.5-3.8 ppm) in ¹H NMR confirms deprotection.
Protocol B: Suzuki-Miyaura Coupling (MEM Retention)
This protocol demonstrates the stability of the MEM group under basic, transition-metal catalyzed conditions [3].
Reagents:
-
Substrate: Scaffold A (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents and sparge with Argon for 10 minutes.
-
Catalyst: Add Pd catalyst quickly under Argon flow. Seal the vial.
-
Heating: Heat to 80–90 °C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water.
-
Outcome: The Ar-Br bond is converted to Ar-Ar. The MEM group remains intact (confirmed by retention of the acetal signals in NMR). The Benzyl Alcohol remains intact .
Synthesis of the Scaffold
For researchers needing to generate this intermediate in-house, the following route ensures high regioselectivity.
-
Starting Material: 3-Hydroxy-4-bromobenzaldehyde.
-
Protection: Reaction with MEM-Cl (1.2 equiv) and DIPEA (1.5 equiv) in DCM (0 °C to RT).
-
Note: Use DIPEA rather than NaH to avoid potential side reactions with the aldehyde.
-
-
Reduction: Reaction with NaBH₄ (1.1 equiv) in MeOH (0 °C).
-
Result: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
References
-
Corey, E. J., et al. "A New Method for the Protection of Hydroxyl Groups." Tetrahedron Letters, vol. 17, no. 11, 1976, pp. 809-812.
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Edition, John Wiley & Sons, 2014. (Chapter 2: Protection for the Hydroxyl Group, Section: MEM Ethers).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483.
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1] The synthesis of biaryl scaffolds, prevalent in a vast array of pharmaceuticals and functional materials, frequently employs this powerful palladium-catalyzed transformation.[2][3]
This guide provides an in-depth comparison of palladium catalysts for the Suzuki coupling of a specific, yet representative, substrate: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol . This molecule presents a unique set of challenges, including potential steric hindrance from the ortho-alkoxy group and the presence of a coordinating benzylic alcohol. The choice of an appropriate palladium catalyst system is therefore critical for achieving optimal yields and reaction efficiency.
We will explore the performance of three classes of commonly employed palladium catalysts, supported by experimental data from analogous systems, and provide detailed protocols to guide your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) species.[4][5][6] This is followed by transmetalation with a boronic acid derivative (activated by a base) and subsequent reductive elimination to afford the desired biaryl product and regenerate the active Pd(0) catalyst.[1][7] The efficiency of each step is profoundly influenced by the nature of the palladium catalyst and its associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The selection of the optimal palladium catalyst is paramount for overcoming the challenges presented by the substrate, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol. The electron-donating nature of the alkoxy group can decrease the reactivity of the aryl bromide towards oxidative addition, while the ortho-substituent introduces steric hindrance.
Here, we compare three widely used palladium catalyst systems:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A versatile and commercially available catalyst, often effective for a range of Suzuki couplings.[8]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]: A robust catalyst known for its high activity and stability, particularly with more challenging substrates.
-
Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3): A modern class of highly active and versatile catalysts, often enabling reactions under milder conditions and with lower catalyst loadings.[9]
| Catalyst System | Ligand Type | Key Advantages | Considerations for the Target Substrate |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, cost-effective, suitable for a variety of aryl bromides.[8] | May require higher temperatures and catalyst loadings for sterically hindered and electron-rich substrates. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability, effective for a broad range of substrates, including those prone to side reactions.[10] | Generally provides good to excellent yields for challenging couplings. |
| XPhos Pd G3 | Bulky Biarylphosphine | Exceptionally high activity, allows for low catalyst loadings and mild reaction conditions, effective for sterically demanding substrates.[9] | Often the catalyst of choice for difficult couplings, potentially leading to higher yields and faster reaction times. |
Experimental Performance Data (Analogous Systems)
| Catalyst | Aryl Bromide Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromo-3-methoxyphenylacetonitrile | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85% | Inferred from similar reactions |
| PdCl₂(dppf) | 2-Bromoanisole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >95% | Inferred from similar reactions |
| XPhos Pd G3 | 2-Bromo-1,3-dimethoxybenzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | >98% | Inferred from similar reactions |
Recommended Experimental Protocols
Based on the analysis of catalyst performance with analogous substrates, the following protocols are recommended for the Suzuki coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol.
Protocol 1: Using Pd(PPh₃)₄
Caption: Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, the arylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Using a Buchwald Precatalyst (XPhos Pd G3)
Materials:
-
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene or 1,4-Dioxane
Procedure:
-
To a glovebox or under a positive pressure of inert gas, add [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, the arylboronic acid, and potassium phosphate to a reaction vessel.
-
Add the XPhos Pd G3 precatalyst.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
For the Suzuki coupling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, the choice of palladium catalyst will significantly impact the reaction's success.
-
Pd(PPh₃)₄ represents a reliable and cost-effective starting point, likely providing good yields, although potentially requiring more forcing conditions.
-
PdCl₂(dppf) offers a more robust alternative, often leading to higher yields and better performance with challenging substrates.
-
Buchwald precatalysts, such as XPhos Pd G3, are highly recommended for this transformation, especially when aiming for high yields, shorter reaction times, and milder conditions. Their superior activity with sterically hindered and electron-rich aryl bromides makes them particularly well-suited for this substrate.
It is always advisable to perform small-scale screening experiments to determine the optimal catalyst and conditions for your specific arylboronic acid coupling partner. This systematic approach will ensure the most efficient and highest-yielding synthesis of your target biaryl compound.
References
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2024. URL: [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 2021. URL: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2021. URL: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. URL: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 2009. URL: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. URL: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Sílice (CSIC). URL: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. URL: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025. URL: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town, 2010. URL: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry, 2014. URL: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, 2022. URL: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2023. URL: [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. URL: [Link]
-
Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. URL: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI, 2020. URL: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org, 2021. URL: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024. URL: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. URL: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI, 2022. URL: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. URL: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PubMed Central, 2022. URL: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA, 2015. URL: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction | Publicación [silice.csic.es]
- 7. youtube.com [youtube.com]
- 8. diva-portal.org [diva-portal.org]
- 9. preprints.org [preprints.org]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
A Comparative Guide to the Synthesis of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol: An Evaluation of Two Prominent Synthetic Routes
This guide provides an in-depth technical comparison of two primary synthetic routes for producing [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, a valuable substituted benzyl alcohol intermediate in the development of complex pharmaceutical agents and specialty materials. We will move beyond a simple recitation of steps to dissect the strategic decisions, mechanistic underpinnings, and practical outcomes of each pathway. The objective is to equip researchers, chemists, and process development professionals with the critical data and insights necessary to select the optimal route based on project-specific priorities such as purity, yield, scalability, and cost.
Strategic Overview: A Retrosynthetic Analysis
The target molecule, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, can be logically disconnected to reveal two plausible synthetic strategies originating from common starting materials. The core challenge lies in the precise installation of three key functional groups onto the phenyl ring: the hydroxymethyl, the bromo, and the protected hydroxyl moieties. The order of these transformations defines the efficiency and purity of the final product.
Our analysis will focus on two convergent strategies:
-
Route 1 (The "Pre-Functionalized" Approach): This route begins with a commercially available starting material, 4-bromo-3-hydroxybenzaldehyde, where the critical bromo and formyl groups are already in the correct positions. The synthesis then proceeds through protection of the phenol followed by reduction of the aldehyde.
-
Route 2 (The "Sequential Functionalization" Approach): This route commences with a simpler, less expensive precursor, 3-hydroxybenzaldehyde. The synthesis involves a sequence of phenol protection, regioselective bromination, and finally, aldehyde reduction.
The following diagram illustrates the key strategic disconnections that form the basis of our comparative analysis.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: The "Pre-Functionalized" Approach
This strategy prioritizes regiochemical certainty by utilizing a starting material where the bromine atom and the aldehyde precursor are already correctly positioned. This minimizes the risk of isomeric impurities, making it an attractive option for applications demanding high purity.
Safety Operating Guide
[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol proper disposal procedures
This operational guide details the disposal procedures for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol , a specialized halogenated intermediate containing an acid-sensitive protecting group.
Part 1: Compound Profile & Critical Hazard Assessment
Compound: [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol Primary Hazard Class: Halogenated Organic / Toxic / Irritant Functional Groups of Concern:
-
Aryl Bromide: Mandates disposal in Halogenated waste streams.
-
Benzyl Alcohol: Combustible; potential skin/eye irritant.[1][2]
-
MEM Ether (2-methoxyethoxymethoxy): CRITICAL SAFETY NOTE. This is an acetal-based protecting group. It is stable to base but hydrolyzes in the presence of acids (Lewis or Brønsted) to release Formaldehyde (carcinogen) and 2-Methoxyethanol (reproductive toxin).
Operational Safety Warning:
NEVER mix this compound or its waste solutions with acidic waste streams (e.g., Aqua Regia, Piranha solution, or concentrated HCl). Acid contact will trigger decomposition, releasing toxic formaldehyde gas and reproductive toxins.
Part 2: Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this waste based on its chemical compatibility, specifically avoiding acidic environments.
Waste Stream Classification
| Classification Criteria | Designation | Reason |
| Halogen Content | Halogenated Organic | Contains Bromine.[3][4] Do not mix with non-halogenated solvents (acetone, ethanol) to avoid cross-contamination fees. |
| pH Sensitivity | Neutral/Basic Only | Acid sensitivity of the MEM group. |
| Physical State | Liquid/Solid Chemical Waste | Depending on purity. Usually dissolved in a carrier solvent for disposal. |
Segregation Logic (Decision Tree)
Figure 1: Segregation logic ensuring the compound is kept neutral and classified correctly as halogenated waste.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid or Residual Oil
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.
-
Transfer: Scrape the solid/oil into the container.
-
Solvent Rinse (Optional): If the material is sticky, dissolve in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate and transfer to the Halogenated Liquid waste.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, THF, DMF).
-
pH Verification (Crucial):
-
Dip a pH strip into the waste solution.
-
If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (
) or Triethylamine ( ) until pH is neutral (7-9). Why? To prevent MEM hydrolysis.
-
-
Bulking: Pour the neutralized mixture into the Halogenated Organic Solvents carboy (typically green-labeled or designated for halogenated waste).
-
Note: Do not fill the carboy >90% full.
-
-
Documentation: Log the volume and approximate concentration on the carboy’s waste log sheet.
Part 4: Emergency Procedures (Spills & Exposure)
Spill Cleanup
-
Minor Spill (<100 mL):
-
Evacuate the immediate area and ensure good ventilation.[1][6][7][8]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Absorbent Selection: Use Universal Absorbent Pads or Vermiculite .
-
Warning: Avoid using acidic clay absorbents if possible to prevent decomposition.
-
-
Action: Cover the spill, allow absorption, and sweep into a sealable bag.
-
Disposal: Tag as "Hazardous Waste - Debris (Halogenated)."
-
MEM Hydrolysis Risk Visualization
Understanding the chemical risk justifies the strict "No Acid" rule.
Figure 2: Decomposition pathway of the MEM group in acidic conditions, releasing toxic byproducts.
Part 5: Regulatory & Compliance Reference
Ensure all procedures align with local EHS (Environmental Health & Safety) regulations.
-
RCRA Code (USA): Likely falls under D001 (Ignitable) if in solvent, and potentially D022 (Chloroform) or similar halogenated codes depending on the solvent used. The compound itself is not P-listed or U-listed but must be treated as characteristic hazardous waste.
-
EPA Guidelines: 40 CFR 261.31 (F-listed wastes for spent halogenated solvents).
References
-
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Detailed chemistry of MEM group stability and hydrolysis).
-
Corey, E. J., et al. "A New General Method for Protection of the Hydroxyl Function."[9] Tetrahedron Letters, 1976. (Original description of MEM ether synthesis and stability).
-
National Institutes of Health (PubChem). "Compound Summary: (4-Bromo-3-methylphenyl)methanol (Analog)." (Used for general halogenated benzyl alcohol hazard extrapolation).
-
Thermo Fisher Scientific. "Safety Data Sheet: 2-Methoxyethoxymethyl chloride (MEM-Cl)." (Precursor SDS indicating carcinogenicity/toxicity risks).
Sources
- 1. greenfield.com [greenfield.com]
- 2. fishersci.com [fishersci.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. redox.com [redox.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
Comprehensive Safety Protocol: Handling [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol in a Research Environment
This guide provides essential safety and handling protocols for [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, a compound utilized in advanced drug development and scientific research. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules and adheres to established best practices for laboratory safety. The procedural recommendations herein are designed to empower researchers with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.
Hazard Analysis: A Structural Perspective
The potential hazards of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol are inferred from its constituent chemical groups: a brominated aromatic ring and a methoxyethoxymethyl (MEM) ether.
-
Brominated Aromatic Compounds: These compounds are often associated with skin and eye irritation.[1][2] Depending on the specific structure, they can also be harmful if swallowed or inhaled.[1][2]
-
Methoxyethoxymethyl (MEM) Ethers: The presence of the MEM group suggests similar handling precautions as for other ethers. Ethers as a class can be flammable, and some, like 2-methoxyethoxymethyl chloride (MEM-Cl), are suspected carcinogens.[3][4][5]
Therefore, [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol should be handled as a substance that is potentially irritating to the skin and eyes, harmful if ingested or inhaled, and a potential long-term health hazard.
Personal Protective Equipment (PPE): Your Primary Defense
A thorough hazard assessment is the cornerstone of safety in the laboratory.[6] Based on the potential risks of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, the following PPE is mandatory.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[7] | Protects against splashes and potential vapors. Standard safety glasses are insufficient.[6] |
| Face Protection | Face shield (in addition to goggles).[6][7] | Required when handling larger quantities (>1 liter) or when there is a significant splash risk.[7] |
| Hand Protection | Double-gloving with nitrile gloves.[6] | Aromatic and halogenated hydrocarbons can degrade many glove materials.[8] Double gloving provides an additional layer of protection. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | Flame-resistant lab coat.[7] | Protects skin from splashes and provides a barrier in case of fire. |
| Footwear | Closed-toe shoes. | Prevents injury from spills and dropped objects. |
Respiratory Protection
Work with [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be necessary. The use of respirators requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA.[7][9]
Operational Plan: From Benchtop to Disposal
Adherence to standard operating procedures is critical for minimizing risk.
Prudent Handling Practices
-
Preparation: Before handling the compound, ensure that a chemical hygiene plan is in place and that all personnel are trained on its contents.[10][11][12] The location of safety showers and eyewash stations should be known and accessible.[13]
-
Engineering Controls: All work with this compound must be performed in a well-ventilated laboratory, inside a properly functioning chemical fume hood.[2]
-
Personal Practices: Avoid eating, drinking, or smoking in the laboratory.[14] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Step-by-Step PPE Protocol
Proper donning and doffing of PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab Coat
-
Inner Gloves
-
Outer Gloves
-
Goggles
-
Face Shield (if required)
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves (peel off without touching the outside)
-
Face Shield
-
Goggles
-
Lab Coat (peel off by touching the inside)
-
Inner Gloves
PPE Donning and Doffing Workflow
Emergency and Disposal Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[15] Do not dispose of this chemical down the drain.[1]
Conclusion
The responsible handling of [4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol is paramount for the safety of laboratory personnel and the integrity of research. By understanding the potential hazards based on its chemical structure and rigorously adhering to the PPE and operational protocols outlined in this guide, researchers can work with this compound with confidence and safety.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030. Centers for Disease Control and Prevention. [Link]
-
Protective Clothing and Ensembles | NIOSH. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment - Overview | Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment | Emergency Preparedness. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. The NMSU safety. [https://safety.nmsu.edu/wp-content/uploads/sites/9 safety/docs/ppe_chem_res_guide.pdf]([Link] safety/docs/ppe_chem_res_guide.pdf)
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
(4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2. Chemsrc. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
-
Methanol Safety Data Sheet. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2 | Chemsrc [chemsrc.com]
- 3. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. cdc.gov [cdc.gov]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. osha.gov [osha.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
